1-(2-Methoxyethyl)-1H-imidazol-2-amine
Description
Contextualization within Heterocyclic Chemistry and Imidazole (B134444) Derivatives
To fully appreciate the scientific interest in 1-(2-Methoxyethyl)-1H-imidazol-2-amine, it is essential to first understand its context within the broader fields of heterocyclic chemistry and imidazole derivatives.
Significance of Imidazole Scaffolds in Chemical Space
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structural motif is not only a fundamental building block in nature, found in essential biomolecules like the amino acid histidine and purines, but it is also a "privileged scaffold" in medicinal chemistry. organic-chemistry.orgprinceton.edu Its prevalence in pharmaceuticals stems from its unique electronic properties and its ability to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination. princeton.edu The imidazole nucleus is a versatile core that allows for extensive functionalization, enabling the fine-tuning of a molecule's physicochemical properties.
Classification and Structural Features of Substituted 2-Aminoimidazoles
Substituted 2-aminoimidazoles are a significant subclass of imidazole derivatives characterized by an amino group at the C2 position of the imidazole ring. This particular substitution imparts a guanidinium-like character to this part of the molecule, which can be crucial for biological activity. nih.gov These compounds are found in a variety of marine natural products and have been the focus of extensive synthetic efforts due to their interesting biological profiles. nih.gov The substitution pattern on the imidazole ring, including at the N1 position and on the amino group, can dramatically influence the molecule's shape, electronics, and potential interactions with other molecules.
Unique Aspects of the 1-(2-Methoxyethyl) and 2-Amino Substitution Pattern
The specific combination of a 2-amino group and a 1-(2-methoxyethyl) substituent in this compound presents a unique set of structural and electronic features. The 2-amino group, as mentioned, introduces a key hydrogen-bond donating and accepting moiety. The 1-(2-methoxyethyl) group is of particular interest for several reasons:
Conformational Flexibility: The ethyl chain allows for a degree of rotational freedom, influencing the spatial orientation of the methoxy (B1213986) group relative to the imidazole core.
Solubility and Polarity: The ether oxygen in the methoxyethyl side chain can act as a hydrogen bond acceptor, potentially influencing the compound's solubility in various solvents.
Chelating Potential: The arrangement of the N1 of the imidazole and the oxygen of the methoxyethyl group could allow for chelation with metal ions, a property that can be exploited in catalysis or material science.
These features distinguish this compound from simpler N-alkyl or N-aryl substituted 2-aminoimidazoles and provide a compelling reason for its study.
Rationale for Academic Investigation of this compound
The academic investigation of a specific molecule like this compound is often driven by the pursuit of fundamental chemical knowledge and the development of new synthetic tools.
Fundamental Insights into Imidazole Reactivity and Structure
Studying this compound can provide valuable insights into the reactivity of the 2-aminoimidazole scaffold. For instance, the electronic influence of the 1-(2-methoxyethyl) group on the aromaticity and nucleophilicity of the imidazole ring can be systematically investigated. Furthermore, detailed structural analysis, for example through X-ray crystallography, could reveal how the flexible side chain influences the crystal packing and intermolecular interactions, providing a deeper understanding of the structure-property relationships in this class of compounds.
Methodological Advancements in Heterocyclic Synthesis
The synthesis of specifically substituted imidazoles presents an ongoing challenge in organic chemistry. The development of efficient and regioselective methods for the preparation of compounds like this compound is a significant area of research. Such endeavors can lead to the discovery of novel synthetic transformations and the refinement of existing ones.
Several general strategies for the synthesis of substituted 2-aminoimidazoles could potentially be adapted for the preparation of this compound. These include:
Palladium-catalyzed carboamination reactions: This modern approach allows for the construction of the 2-aminoimidazole core through the formation of both a C-N and a C-C bond in a single step. nih.govnih.gov
Cyclization reactions in green solvents: The use of deep eutectic solvents has been shown to be an efficient and environmentally friendly way to synthesize 2-aminoimidazoles from α-chloroketones and guanidine (B92328) derivatives. mdpi.com
[3+2] Cycloaddition reactions: The reaction of vinyl azides with amidines offers a catalyst-free pathway to 2,4-disubstituted imidazoles. nih.gov
The successful application and optimization of these or other novel methods for the synthesis of this compound would represent a valuable contribution to the field of heterocyclic chemistry.
Below is a table summarizing the key properties of the compound of interest.
| Property | Value |
| Compound Name | This compound |
| CAS Number | 1695683-65-8 |
| Molecular Formula | C6H11N3O |
| Molecular Weight | 141.17 g/mol |
Exploration of Novel Chemical Entities for Synthetic Chemistry
The exploration of novel chemical entities is a cornerstone of innovation in synthetic chemistry. Compounds like this compound are investigated for their potential as unique starting materials or intermediates in the construction of more elaborate molecular architectures. The 2-aminoimidazole moiety is a recognized pharmacophore found in a variety of marine alkaloids with a broad spectrum of biological activities. researchgate.net The presence of the 1-(2-methoxyethyl) substituent introduces specific physicochemical properties, such as altered solubility, basicity, and hydrogen bonding capacity, which can be strategically exploited in synthetic design.
The synthesis of N-substituted 2-aminoimidazoles can be approached through several methodologies. A common strategy involves the N-alkylation of a pre-formed 2-aminoimidazole ring. However, selective N-alkylation of imidazoles can be challenging, often leading to a mixture of regioisomers due to the delocalization of the negative charge across both nitrogen atoms when the ring is deprotonated. reddit.com
A plausible synthetic route to this compound could involve the reaction of 2-aminoimidazole with a suitable methoxyethylating agent, such as 1-bromo-2-methoxyethane (B44670), in the presence of a base. The reaction conditions would need to be carefully optimized to favor the desired N1-substituted product.
Table 1: Plausible Synthetic Parameters for this compound
| Parameter | Value |
| Starting Material | 2-Aminoimidazole |
| Alkylating Agent | 1-bromo-2-methoxyethane |
| Base | Sodium hydride (NaH) or Potassium carbonate (K2CO3) |
| Solvent | Dimethylformamide (DMF) or Acetonitrile (B52724) (CH3CN) |
| Temperature | Room temperature to 60 °C |
| Reaction Time | 12-24 hours |
The resulting compound's structure could be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Scope and Research Trajectories Pertaining to this compound
The research trajectories for a novel compound like this compound are guided by the known applications and biological significance of its core structural motifs. The 2-aminoimidazole scaffold is a key structural element in a wide array of bioactive molecules, including natural products and synthetic compounds with therapeutic potential. researchgate.net
The academic research interest in this compound and its derivatives would likely span several key areas:
Medicinal Chemistry: Given that the 2-aminoimidazole skeleton is a crucial component of many biologically active compounds, a primary research focus would be the synthesis of derivatives of this compound and the evaluation of their potential as therapeutic agents. Areas of interest could include their activity as antimicrobial, anti-inflammatory, or anticancer agents. mdpi.com The 2-aminoimidazole moiety is known to be involved in disrupting bacterial biofilm formation. nih.gov
Catalysis: Imidazole derivatives can act as ligands for transition metals, forming catalysts for various organic transformations. The specific electronic and steric properties imparted by the 1-(2-methoxyethyl) group could lead to the development of novel catalysts with unique reactivity or selectivity.
Materials Science: The ability of the imidazole ring to participate in hydrogen bonding and coordinate with metal ions makes it a valuable component in the design of functional materials, such as metal-organic frameworks (MOFs) and polymers with specific conductive or optical properties.
Table 2: Potential Research Applications of this compound Derivatives
| Research Area | Potential Application | Rationale |
| Medicinal Chemistry | Antibacterial Agents | 2-Aminoimidazole core is known for anti-biofilm activity. nih.gov |
| Medicinal Chemistry | Anticancer Agents | Imidazole derivatives have shown potential in cancer cell line studies. mdpi.com |
| Catalysis | Ligand Synthesis | Imidazole nitrogens can coordinate with metal centers. |
| Materials Science | MOF Precursor | Potential for creating porous materials with tailored properties. |
The study of this compound contributes to the broader field of nitrogen heterocycle chemistry by expanding the library of available building blocks for organic synthesis. Nitrogen heterocycles are fundamental components of a vast number of pharmaceuticals and natural products. sciencepublishinggroup.com Each new derivative, with its unique substitution pattern, offers a new set of tools for chemists to probe biological systems and construct novel molecular architectures.
The imidazole ring, in particular, is a versatile heterocycle. It is aromatic, amphoteric (can act as both a weak acid and a weak base), and its nitrogen atoms can be readily functionalized. nbinno.com The introduction of the methoxyethyl group at the N1 position not only modifies the steric and electronic properties of the imidazole ring but also introduces a flexible ether linkage that can participate in further chemical transformations or influence the molecule's conformation and binding properties.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methoxyethyl)imidazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-10-5-4-9-3-2-8-6(9)7/h2-3H,4-5H2,1H3,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVJDXLZTXZOJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CN=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthetic Analysis and Precursor Chemistry of 1 2 Methoxyethyl 1h Imidazol 2 Amine
Identification of Key Building Blocks and Synthetic Disconnections
The retrosynthetic analysis of 1-(2-methoxyethyl)-1H-imidazol-2-amine reveals several potential synthetic pathways. The primary disconnections involve breaking the bonds forming the imidazole (B134444) ring and cleaving the N1-side chain and the C2-amino group.
The central imidazole ring can be disconnected in several ways, reflecting the various classical and modern synthetic methods for its construction. A common approach involves a disconnection that leads to a guanidine (B92328) equivalent and a three-carbon synthon. For instance, a C-N bond cleavage retrosynthetically yields a substituted guanidine and an α-haloketone or its equivalent. This is a widely used method for constructing 2-aminoimidazoles.
Another powerful strategy involves the palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates, which constructs the 2-aminoimidazole ring by forming both a C-C and a C-N bond in a single step. nih.gov While this is a sophisticated method, simpler and more traditional methods often suffice and are cost-effective for many applications.
A divergent synthesis approach starting from readily available 2-aminopyrimidines has also been developed. acs.orgnih.gov This method involves the reaction of 2-aminopyrimidines with α-bromocarbonyl compounds to form an intermediate imidazo[1,2-a]pyrimidin-1-ium salt, which is then cleaved to yield the desired 1,4,5-trisubstituted 2-aminoimidazole. acs.orgnih.gov
The bond between the N1 atom of the imidazole ring and the 2-methoxyethyl side chain is a prime candidate for disconnection. This retrosynthetic step points towards an N-alkylation reaction as the corresponding forward synthetic step. The key building blocks identified from this disconnection are a 1H-imidazol-2-amine (or a protected version) and a suitable alkylating agent, such as 1-bromo-2-methoxyethane (B44670) or 2-methoxyethyl tosylate. The challenge in this approach often lies in achieving regioselective alkylation at the desired N1 position.
The introduction of the 2-amino group is a critical step. Retrosynthetically, this group can be traced back to a guanidine derivative. In the forward synthesis, this would involve the condensation of a guanidine or a substituted guanidine with an α-dicarbonyl compound or an α-haloketone.
Alternatively, modern synthetic methods allow for the direct construction of the 2-aminoimidazole scaffold. For example, the reaction of 1,2-diamino-arenes or 2-amino-phenols with Vilsmeier reagents under mild oxidation conditions can yield fused 2-amino-imidazoles. rsc.org While this specific example leads to fused systems, similar principles can be applied to the synthesis of non-fused 2-aminoimidazoles.
A summary of potential key building blocks is presented in the table below:
| Target Moiety | Key Building Blocks | Corresponding Synthetic Reaction |
| Imidazole Core | Guanidine, α-Haloketone | Condensation |
| Imidazole Core | N-Propargyl guanidine, Aryl triflate | Pd-catalyzed Carboamination nih.gov |
| Imidazole Core | 2-Aminopyrimidine (B69317), α-Bromocarbonyl | Cyclocondensation and Ring Cleavage acs.orgnih.gov |
| 1-(2-Methoxyethyl) Side Chain | 1H-Imidazol-2-amine, 1-Bromo-2-methoxyethane | N-Alkylation |
| 2-Amino Functionality | Cyanamide, Diamine | Cyclization |
Methodologies for the Preparation of 1-(2-Methoxyethyl)-1H-imidazole Scaffolds
The construction of the target molecule relies heavily on the effective formation of the N-substituted imidazole ring. N-alkylation is a common and versatile method for this purpose.
N-alkylation of the imidazole ring is a fundamental transformation in the synthesis of a vast array of biologically active compounds and materials. nih.govrsc.orgrsc.org This reaction typically involves the deprotonation of the imidazole N-H proton with a base, followed by the reaction of the resulting imidazolide (B1226674) anion with an alkylating agent. Common bases include sodium hydride, potassium carbonate, and various alkoxides. Phase-transfer catalysis has also been employed to facilitate the N-alkylation of imidazoles, often leading to high yields and avoiding quaternization. researchgate.net
The choice of solvent can significantly influence the reaction outcome. Aprotic polar solvents like dimethylformamide (DMF) and acetonitrile (B52724) are frequently used. The nature of the alkylating agent is also crucial; alkyl halides (bromides and iodides) and sulfonates (tosylates and mesylates) are common choices.
A significant challenge in the N-alkylation of unsymmetrically substituted imidazoles is controlling the regioselectivity. The imidazole anion is a resonance-stabilized species with negative charge density on both nitrogen atoms, which can lead to a mixture of N1 and N3 alkylated products. reddit.com The ratio of these regioisomers is influenced by several factors, including the nature of the substituent on the imidazole ring, the type of alkylating agent, the solvent, and the counter-ion of the base used.
For a 2-substituted imidazole, such as 2-aminoimidazole, the electronic and steric properties of the 2-substituent will direct the incoming alkyl group. Steric hindrance at the N1 position by the adjacent 2-substituent can favor alkylation at the more accessible N3 position. Conversely, electronic effects can also play a role.
To achieve regioselective N-alkylation, protecting group strategies are often employed. nih.gov For instance, a bulky protecting group can be installed on one of the nitrogen atoms to sterically hinder alkylation at that site, directing the alkylating agent to the other nitrogen. Subsequent removal of the protecting group yields the desired regioisomer. The use of specific catalysts, such as zeolites or layered double hydroxides, has also been shown to promote regioselective N-alkylation of imidazoles with alcohols. oup.comrsc.org
The following table summarizes factors influencing the regioselectivity of imidazole N-alkylation:
| Factor | Influence on N1/N3 Selectivity |
| Steric hindrance of substituents | Bulky groups on the imidazole ring can direct alkylation to the less hindered nitrogen. |
| Electronic nature of substituents | Electron-donating or withdrawing groups can influence the nucleophilicity of the nitrogen atoms. |
| Alkylating agent | The size and reactivity of the alkylating agent can affect the regioselectivity. |
| Solvent | The polarity and coordinating ability of the solvent can influence the transition state of the reaction. |
| Counter-ion | The nature of the cation associated with the imidazolide anion can impact the site of alkylation. |
| Protecting groups | Strategic use of protecting groups can effectively block one nitrogen, forcing alkylation at the other. nih.gov |
N-Alkylation Strategies for Imidazole Ring Systems
Role of the 2-Methoxyethyl Halide/Tosylates
The introduction of the 2-methoxyethyl group at the N1 position is a critical step in syntheses that begin with a pre-formed imidazole ring, such as 2-aminoimidazole. This transformation is typically achieved via an N-alkylation reaction. nih.govgoogle.com The choice of the alkylating agent is crucial, with 2-methoxyethyl halides (e.g., bromide or chloride) and tosylates being the most common electrophiles.
Reactivity: Tosylates are generally more reactive than halides due to the tosylate group being an excellent leaving group. This can lead to faster reaction times and milder conditions. Halides, particularly bromides, are also effective and often more readily available.
Reaction Conditions: The alkylation is typically carried out in the presence of a base to deprotonate the imidazole nitrogen, enhancing its nucleophilicity. google.com The choice of base and solvent is critical for controlling the reaction's regioselectivity and yield. otago.ac.nz Steric and electronic factors of substituents on the imidazole ring can influence which nitrogen atom is alkylated in unsymmetrical imidazoles. otago.ac.nz For a substrate like 2-aminoimidazole, protection of the exocyclic amino group is often required to prevent undesired N-alkylation at that site.
| Electrophile | Leaving Group | General Reactivity | Common Conditions |
| 2-Methoxyethyl Bromide | Br⁻ | Good | Base (e.g., NaOH, K₂CO₃), Solvent (e.g., DMF, Acetonitrile) |
| 2-Methoxyethyl Tosylate | TsO⁻ | Excellent | Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) |
Synthesis of 2-Substituted Imidazole Precursors
A convergent approach requires the synthesis of a 1-(2-methoxyethyl)-1H-imidazole intermediate, which is then functionalized at the C2 position. This strategy avoids potential complications with the unprotected 2-amino group present in a sequential pathway.
Halogenation at the C2 position of a 1-substituted imidazole provides a versatile precursor for subsequent nucleophilic substitution reactions. The C2 proton of imidazole is the most acidic, but direct deprotonation followed by quenching with a halogenating agent can be challenging. youtube.com More common methods include:
Direct Halogenation: Reagents like N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) can be used for direct bromination or iodination of the imidazole ring. youtube.com The reaction conditions can be tuned to achieve selectivity for the C2 position.
Reaction with Cyanogen (B1215507) Bromide: The reaction of imidazoles with cyanogen bromide can lead to the formation of 2-bromoimidazoles, demonstrating a method for introducing a halogen at the C2 position that can then be displaced by a nucleophile. youtube.comresearchgate.net
These 2-halo-1-(2-methoxyethyl)imidazoles are key intermediates, as the halogen can be displaced by an amine or its synthetic equivalent to install the final 2-amino group.
Directly forming the C2-N bond on a pre-formed 1-(2-methoxyethyl)imidazole ring is an alternative convergent strategy. This can be approached in several ways:
Nucleophilic Substitution on 2-Haloimidazoles: As mentioned, 2-haloimidazoles are prime candidates for amination. The reaction with ammonia (B1221849), primary amines, or protected amine equivalents via a nucleophilic aromatic substitution (SNAr) mechanism can yield the desired 2-aminoimidazole product. youtube.com
Directed C-H Activation/Lithiation: The C2-proton of an N-substituted imidazole is the most acidic. Treatment with a strong base, such as butyllithium, can selectively deprotonate this position to form a 2-lithioimidazole species. youtube.comyoutube.com This potent nucleophile can then react with an electrophilic aminating agent (e.g., a chloramine (B81541) derivative or an aziridine) to form the C2-amino group. This method offers a direct route that avoids the synthesis of a 2-halo intermediate.
Strategic Considerations in Precursor Functionalization and Convergent Synthesis
The choice between building the molecule sequentially or through a convergent pathway involves weighing the advantages and disadvantages of each route, particularly concerning the management of reactive functional groups.
Protecting Group Chemistry for Amine Functionalities
The 2-amino group of the imidazole core is a nucleophilic site that can compete with the ring nitrogens in reactions like alkylation. libretexts.org Therefore, protecting this exocyclic amine is a critical consideration, especially in a sequential synthesis. organic-chemistry.org
Common Protecting Groups: Carbamates, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), are frequently used to protect amino groups. organic-chemistry.orgresearchgate.net The Boc group, for instance, is readily introduced and can be removed under acidic conditions. Sulfonyl groups, like the tosyl (Ts) group, are also employed and can be cleaved reductively. nih.gov
Strategic Application: In a sequential synthesis starting from 2-aminoimidazole, the amino group would be protected first. This allows for the selective N-alkylation at the ring nitrogen with a 2-methoxyethyl halide. google.com The final step would then be the removal of the protecting group to yield the target compound. The choice of protecting group must be compatible with the conditions of all subsequent reaction steps. organic-chemistry.org
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Acidic (e.g., TFA, HCl) |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) |
| p-Toluenesulfonyl | Ts | Tosyl chloride (TsCl) | Reductive (e.g., Li/naphthalene, Na/NH₃) |
Sequential versus Convergent Synthetic Pathways
The synthesis of this compound can be approached through two fundamentally different strategies, each with its own merits.
Sequential Pathway: This approach begins with a commercially available or readily synthesized precursor like 2-aminoimidazole. The synthesis proceeds linearly through a series of steps: protection of the amino group, N1-alkylation with the 2-methoxyethyl moiety, and final deprotection.
Pros: Conceptually straightforward, starts from a potentially simple precursor.
Convergent Pathway: This strategy involves the separate synthesis of two key fragments that are later combined. For instance, 1-(2-methoxyethyl)imidazole is synthesized first. In a separate step, the C2-amino group is introduced. This can be done by halogenating the C2 position followed by nucleophilic amination, or by direct C-H amination.
Cons: May require the development of specific methods for the C2-functionalization, which might be more complex than the standard reactions in a sequential route.
Ultimately, the selection of the optimal synthetic route depends on factors such as the availability of starting materials, the desired scale of the synthesis, and the robustness of the chemical transformations involved.
Optimization of Precursor Accessibility and Purity
Optimization of 2-Methoxyethylamine (B85606) Synthesis and Purification
2-Methoxyethylamine serves as the source for the N-1 substituent of the imidazole ring. Its accessibility has been the subject of various synthetic investigations, moving from traditional methods to more modern, efficient routes.
One established industrial route involves the high-temperature dehydration of ethylene (B1197577) glycol monomethyl ether and ammonia over a nickel or alumina (B75360) catalyst. guidechem.com This process, however, is often hampered by high energy requirements and comparatively low yields, reported to be in the range of 6-17%, which limits its practical accessibility. guidechem.com
More recent advancements have focused on improving yield and utilizing more cost-effective starting materials. A notable method starts with inexpensive ethanolamine, which undergoes azeotropic dehydration with benzaldehyde (B42025) to form an aldimine intermediate. This is followed by methylation under alkaline conditions and subsequent removal of the protecting group to yield 2-methoxyethylamine. guidechem.comgoogle.com This multi-step process can achieve a significantly higher total yield of 56-84%. google.com
Another highly efficient strategy involves the direct catalytic amination of ethylene glycol monomethyl ether. This method utilizes a supported metal catalyst containing transition metal oxides and is conducted in the presence of hydrogen and ammonia. google.com Research has shown that this one-step process can achieve a raw material conversion rate of over 80% and a selectivity for 2-methoxyethylamine exceeding 75%, representing a substantial improvement in accessibility. google.com
The purity of 2-methoxyethylamine is paramount for its successful use in subsequent reactions. Common impurities can interfere with the N-alkylation of the imidazole ring, leading to side products and reduced yields. Standard purification protocols involve distillation; however, for high-purity requirements, more specialized techniques are employed. One documented method is the azeotropic distillation of an aqueous solution with benzene (B151609) or methylene (B1212753) chloride to remove water, followed by a double distillation from zinc dust to eliminate other impurities. chemicalbook.com A patented preparation method specifies that after synthesis, the final product can be desolventized and rectified, collecting fractions at 82-85 °C to achieve a purity greater than 99.7% with a water content below 0.2%. google.com
| Synthesis Method | Key Raw Materials | Reported Yield | Key Advantages | Reference |
|---|---|---|---|---|
| High-Temperature Dehydration | Ethylene glycol monomethyl ether, Ammonia | 6-17% | Established industrial process | guidechem.com |
| Azeotropic Dehydration Route | Ethanolamine, Benzaldehyde, Methylating agent | 56-84% | Higher yield, inexpensive starting materials | guidechem.comgoogle.com |
| Direct Catalytic Amination | Ethylene glycol monomethyl ether, Ammonia, Hydrogen | >75% Selectivity | High conversion and selectivity, simpler process | google.com |
Optimization of 2-Haloimidazole Precursor Synthesis and Purification
A common strategy for introducing the 2-amino group onto the imidazole ring involves the use of a 2-haloimidazole intermediate, such as 2-chloro-1H-imidazole. The halogen atom at the C2 position is a versatile functional group that can be readily displaced by an amine. Therefore, optimizing the synthesis and purity of this halo-intermediate is crucial.
The synthesis of 2-chloro-imidazole derivatives can be achieved through various chlorination reactions. For instance, the preparation of 2-chloro-1H-benzimidazole has been reported with a 97% yield by heating benzimidazolin-2-one with phosphorus oxychloride (POCl3). While this applies to a benzimidazole, similar principles can be applied to the imidazole core. The introduction of a halogen profoundly influences the chemical reactivity of the imidazole ring, making these compounds valuable synthetic intermediates.
For complex syntheses, achieving high purity of the haloimidazole precursor is essential to prevent side reactions. Purification of these intermediates often relies on crystallization or recrystallization. In the synthesis of 2-chloro-4-nitro-1H-imidazole, a related precursor, the crude product obtained after reaction and workup can be purified to a high degree. One process involves heating the crude material in a mixture of hydrochloric acid, water, and methanol, followed by cooling to induce crystallization. This method yielded the desired product with an HPLC purity of 99%. google.com An alternative crystallization protocol for the same compound, involving filtration and washing of a suspension, resulted in an even higher HPLC purity of 99.75%. google.com These findings highlight the effectiveness of crystallization in achieving exceptional precursor purity.
| Precursor | Purification Method | Achieved Purity (HPLC) | Reference |
|---|---|---|---|
| 2-chloro-4-nitro-1H-imidazole | Crystallization from MeOH/HCl/water | 99% | google.com |
| 2-chloro-4-nitro-1H-imidazole | Crystallization, filtration, and washing with water | 99.75% | google.com |
Spectroscopic and Computational Elucidation of Molecular Structure and Electronic Properties
Theoretical Basis of Spectroscopic Techniques for Substituted Imidazoles
NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with non-zero spin, such as ¹H and ¹³C. When placed in a strong external magnetic field, these nuclei can exist in different spin states with distinct energy levels. The absorption of radiofrequency radiation can induce transitions between these states, and the precise frequency required for this resonance is highly sensitive to the local electronic environment of the nucleus. This sensitivity is the foundation of the chemical shift (δ), which provides detailed structural information.
The chemical shift of a proton is primarily influenced by the electron density surrounding it. Electron-withdrawing groups decrease the electron density (a phenomenon known as deshielding), causing the proton to experience a larger effective magnetic field and resonate at a higher frequency (downfield shift). Conversely, electron-donating groups increase electron density (shielding), leading to a lower resonance frequency (upfield shift).
For 1-(2-Methoxyethyl)-1H-imidazol-2-amine, the ¹H NMR spectrum is predicted to show distinct signals for the protons on the imidazole (B134444) ring and the methoxyethyl side chain.
Imidazole Protons (H-4, H-5): The substitution at the N-1 position breaks the symmetry of the imidazole ring, making H-4 and H-5 chemically non-equivalent. They appear as two distinct signals, typically in the aromatic region.
Amine Protons (NH₂): The protons of the primary amine group are exchangeable and often appear as a broad singlet. Its chemical shift can be highly dependent on solvent, concentration, and temperature.
Methoxyethyl Protons: The four protons of the ethyl bridge will appear as two distinct triplets, assuming coupling between the adjacent methylene (B1212753) groups. The protons on the carbon attached to the imidazole nitrogen (N-CH₂) are expected to be more deshielded than those on the carbon attached to the methoxy (B1213986) group (O-CH₂) due to the nitrogen's electron-withdrawing inductive effect. The three protons of the terminal methyl group (O-CH₃) will appear as a sharp singlet, typically in the upfield region.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is based on computational predictions and analysis of similar structures.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 | 6.65 - 6.75 | Doublet | ~2.5 |
| H-5 | 6.30 - 6.40 | Doublet | ~2.5 |
| NH₂ | 4.50 - 5.00 | Broad Singlet | N/A |
| N-CH₂- | 3.95 - 4.05 | Triplet | ~5.5 |
| -CH₂-O | 3.60 - 3.70 | Triplet | ~5.5 |
| O-CH₃ | 3.25 - 3.35 | Singlet | N/A |
The principles governing ¹³C NMR are similar to those of ¹H NMR, though the typical chemical shift range is much larger (~0-220 ppm). The chemical shift of a carbon atom is highly dependent on its hybridization and the electronegativity of the atoms attached to it.
For this compound, six distinct carbon signals are expected.
Imidazole Carbons (C-2, C-4, C-5): The C-2 carbon, being bonded to three nitrogen atoms (one exocyclic amine, two ring nitrogens), is the most deshielded of the ring carbons. The presence of the electron-donating amine group at the C-2 position significantly shields this carbon compared to an unsubstituted C-2 imidazole carbon. The C-4 and C-5 carbons resonate at higher fields, with their exact shifts influenced by the N-1 substituent.
Methoxyethyl Carbons: The three carbons of the side chain will have distinct signals. The carbon of the methyl group (O-CH₃) will be the most shielded (furthest upfield). The methylene carbon attached to the oxygen (-CH₂-O) will be more deshielded than the one attached to the nitrogen (N-CH₂-), due to the higher electronegativity of oxygen.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is based on computational predictions and analysis of similar structures.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 148.0 - 150.0 |
| C-4 | 118.0 - 120.0 |
| C-5 | 112.0 - 114.0 |
| N-CH₂- | 46.0 - 48.0 |
| -CH₂-O | 70.0 - 72.0 |
| O-CH₃ | 58.0 - 60.0 |
While 1D NMR provides information about the chemical environment of individual nuclei, 2D NMR experiments are essential for unambiguously determining the molecular structure by revealing connectivity between atoms. nih.govgithub.iorsc.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. For the title compound, a COSY spectrum would show a cross-peak between the N-CH₂ and -CH₂-O signals, confirming the ethyl bridge connectivity. It would also show a weak correlation between the H-4 and H-5 protons of the imidazole ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning carbon signals. For instance, the proton signal at ~4.00 ppm (N-CH₂) would correlate with the carbon signal at ~47.0 ppm, and the proton signal at ~3.30 ppm (O-CH₃) would correlate with the carbon signal at ~59.0 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. It is crucial for connecting different fragments of a molecule. An HMBC spectrum would provide definitive proof of the structure by showing, for example, a correlation from the N-CH₂ protons to the C-2 and C-5 carbons of the imidazole ring, confirming the attachment point of the side chain. It would also show correlations from the amine protons to the C-2 carbon.
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. Raman spectroscopy measures the inelastic scattering of monochromatic light, which is sensitive to vibrations that cause a change in the polarizability of the molecule. Together, they provide a characteristic fingerprint of the molecule's functional groups.
The vibrational spectrum of this compound can be analyzed by considering the characteristic frequencies of its constituent parts.
Amine (NH₂) Group: Primary amines typically show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes. An N-H scissoring (bending) vibration is also expected around 1590-1650 cm⁻¹.
Imidazole Ring: The imidazole ring has several characteristic vibrations. C-H stretching from the ring protons occurs above 3000 cm⁻¹. C=C and C=N stretching vibrations within the ring give rise to a series of bands in the 1450-1600 cm⁻¹ region.
Aliphatic Groups: The C-H bonds of the methoxyethyl side chain will exhibit stretching vibrations in the 2850-3000 cm⁻¹ range. A strong C-O-C stretching band from the ether linkage is expected in the 1070-1150 cm⁻¹ region.
Table 3: Predicted Characteristic Vibrational Modes for this compound Data is based on computational predictions and analysis of similar structures.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| N-H Asymmetric Stretch | Amine | ~3450 | Medium |
| N-H Symmetric Stretch | Amine | ~3350 | Medium |
| C-H Aromatic Stretch | Imidazole Ring | 3100 - 3150 | Medium-Weak |
| C-H Aliphatic Stretch | Methoxyethyl Chain | 2850 - 2980 | Strong |
| N-H Scissoring (Bend) | Amine | 1620 - 1650 | Strong |
| C=N / C=C Ring Stretch | Imidazole Ring | 1450 - 1580 | Medium-Strong |
| C-O-C Asymmetric Stretch | Ether | 1100 - 1140 | Strong |
Infrared (IR) and Raman Spectroscopy Vibrational Analysis
Theoretical Prediction of Vibrational Frequencies
Theoretical calculations are indispensable for predicting the vibrational spectra (Infrared and Raman) of molecules, offering a detailed assignment of specific vibrational modes to observed spectral bands. For imidazole and its derivatives, Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) methods are commonly employed to compute harmonic vibrational frequencies. mdpi.comnih.gov The B3LYP functional combined with basis sets like 6-311G(d,p) or 6-311++G(d,p) has been shown to provide results that correlate well with experimental data after applying a scaling factor to account for anharmonicity and basis set limitations. mdpi.com
For "this compound," a theoretical vibrational analysis would involve the key functional groups: the amino group (NH₂), the imidazole ring, the N-methoxyethyl side chain, including the ether linkage (C-O-C) and methylene (CH₂) groups. The predicted vibrational modes arise from the stretching, bending, wagging, twisting, and rocking motions of these groups.
Based on studies of imidazole, substituted imidazoles, and related structures, a theoretical prediction of the principal vibrational frequencies can be compiled. researchgate.netsci.amnih.gov The N-H stretching vibrations of the primary amine are expected in the 3500–3300 cm⁻¹ region. sci.am The imidazole ring itself contributes a complex series of bands, including C-H stretching above 3000 cm⁻¹, and characteristic ring stretching vibrations (C=N, C-N, C-C) typically found in the 1600-1000 cm⁻¹ range. researchgate.netsci.am The aliphatic methoxyethyl side chain would introduce C-H stretching vibrations (symmetric and asymmetric) between 3000 and 2850 cm⁻¹ and various bending modes below 1500 cm⁻¹. mdpi.com The C-O-C stretching of the ether group is anticipated to produce a strong band, typically around 1100 cm⁻¹.
Table 1: Predicted Vibrational Frequencies and Modes for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Affected Functional Group |
|---|---|---|
| 3500 - 3300 | N-H Stretch | -NH₂ |
| 3150 - 3100 | C-H Stretch (aromatic) | Imidazole Ring |
| 3000 - 2850 | C-H Stretch (aliphatic) | -CH₂- |
| 1650 - 1580 | N-H Bend (scissoring) | -NH₂ |
| 1550 - 1450 | C=N / C=C Ring Stretch | Imidazole Ring |
| 1470 - 1440 | C-H Bend (scissoring) | -CH₂- |
| 1350 - 1250 | C-N Stretch | Imidazole Ring, Amine |
Note: These are predicted ranges based on computational studies of analogous compounds. Specific values require dedicated DFT calculations for the target molecule.
Mass Spectrometry Fragmentation Pathways and Ionization Mechanisms
Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.
High-resolution mass spectrometry (HRMS), often performed using Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range. This precision allows for the unambiguous determination of a compound's elemental composition.
For "this compound" (molecular formula: C₆H₁₁N₃O), the theoretical exact mass of the neutral molecule is 141.0902 Da. In positive-ion electrospray ionization (ESI+), the molecule would typically be observed as the protonated species, [M+H]⁺. An HRMS measurement of this ion would be expected to yield a mass-to-charge ratio (m/z) that is extremely close to its calculated exact mass, thereby confirming the molecular formula.
Table 2: Theoretical Exact Masses for HRMS Confirmation
| Species | Molecular Formula | Calculated Exact Mass (Da) |
|---|---|---|
| Neutral Molecule [M] | C₆H₁₁N₃O | 141.09021 |
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific precursor ion (e.g., the [M+H]⁺ ion at m/z 142.1) to generate product ions. The resulting fragmentation pattern provides a veritable fingerprint of the molecule's structure. While specific MS/MS data for this compound is not available, a fragmentation pathway can be proposed based on the established principles of small molecule fragmentation. gre.ac.ukresearchgate.netnih.gov
Upon collision-induced dissociation (CID), the protonated molecule is expected to fragment at its weakest bonds and through stable neutral losses. Key fragmentation pathways would likely involve the N-alkoxyethyl side chain.
Alpha-Cleavage: A primary fragmentation pathway for N-substituted imidazoles involves cleavage of the bond beta to the imidazole ring nitrogen. This would result in the loss of a methoxymethyl radical (•CH₂OCH₃) and formation of a resonance-stabilized ion at m/z 96.0556 (C₄H₆N₃⁺).
Ether Cleavage: Cleavage at the C-O bond of the ether is also highly probable. This could lead to the formation of an ion at m/z 97.0607 (C₄H₇N₃⁺) through the loss of ethylene (B1197577) oxide, or more likely, the formation of a prominent fragment at m/z 45.0335 (C₂H₅O⁺), corresponding to the methoxymethyl cation, with the charge retained on the smaller fragment.
Side Chain Loss: A simple cleavage could result in the loss of the entire methoxyethyl group, leading to the 2-aminoimidazole cation at m/z 84.0556 (C₃H₆N₃⁺).
These proposed pathways and the resulting product ions allow for the detailed structural confirmation of the molecule.
Table 3: Proposed MS/MS Fragmentation of [C₆H₁₂N₃O]⁺ (m/z 142.1)
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Fragment Formula |
|---|---|---|---|
| 142.1 | 96.0556 | •CH₂OCH₃ (45.0340 Da) | C₄H₆N₃⁺ |
| 142.1 | 84.0556 | C₃H₆O (58.0419 Da) | C₃H₆N₃⁺ |
Computational Chemistry Approaches to Structure and Reactivity
Computational chemistry, particularly methods rooted in quantum mechanics, provides a powerful lens for examining molecular structure and predicting chemical reactivity from first principles.
Density Functional Theory (DFT) Calculations for Ground State Geometries
Density Functional Theory (DFT) is a widely used computational method that offers a favorable balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govmdpi.com It is particularly effective for determining optimized molecular geometries, which correspond to the lowest energy arrangement of atoms in space. mdpi.comresearchgate.net
The process of geometry optimization involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. researchgate.net Standard protocols often utilize functionals like B3LYP with basis sets such as 6-31G(d,p), which have proven reliable for organic molecules. mdpi.commdpi.com A subsequent frequency calculation is typically performed to confirm that the optimized structure is a true energy minimum, indicated by the absence of any imaginary frequencies. mdpi.com
For "this compound," DFT calculations would define the precise bond lengths, bond angles, and dihedral angles of its most stable conformer. The planarity of the imidazole ring, the orientation of the exocyclic amino group, and the conformation of the flexible methoxyethyl side chain would be determined. The energetics of this optimized structure provide its ground-state energy, a fundamental property used in calculating reaction energies and thermodynamic stability.
Table 4: Typical Bond Lengths Predicted by DFT for Key Structural Motifs
| Bond | Bond Type | Expected Length (Å) |
|---|---|---|
| N1-C2 | Imidazole Ring | ~1.38 |
| C2-N3 | Imidazole Ring | ~1.32 |
| N3-C4 | Imidazole Ring | ~1.38 |
| C4-C5 | Imidazole Ring | ~1.35 |
| C5-N1 | Imidazole Ring | ~1.36 |
| C2-N(amine) | Exocyclic Amine | ~1.36 |
| N1-C(ethyl) | Side Chain Linkage | ~1.47 |
| C(ethyl)-O | Ether | ~1.43 |
Note: Values are representative and based on DFT calculations of similar molecular structures. mdpi.comresearchgate.net Actual values would result from a specific geometry optimization of the title compound.
Conformational Analysis and Torsional Potentials
The flexibility of this compound is primarily dictated by the rotation around several single bonds, giving rise to various conformers with distinct energies. The key dihedral angles that define its conformational space are associated with the methoxyethyl side chain: the N-CH2, CH2-CH2, and CH2-O bonds.
Computational methods, particularly ab initio calculations, are employed to map the potential energy surface (PES) by systematically rotating these bonds. researchgate.net This process, known as a relaxed PES scan, involves optimizing the molecule's geometry at fixed increments of a specific dihedral angle, allowing for the identification of energy minima (stable conformers) and transition states (energy barriers to rotation). researchgate.netmdpi.com For molecules with flexible side chains, this analysis is crucial for understanding which shapes the molecule is likely to adopt and how easily it can transition between them. nih.govresearchgate.net The relative energies of these conformers, often calculated at a high level of theory like B3LYP with a 6-311++G(d,p) basis set, determine their population distribution at a given temperature.
| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| A | ~180° | 0.00 | Anti-periplanar, most stable |
| B | ~60° | 1.52 | Gauche, less stable |
| C | ~-60° | 1.55 | Gauche, less stable |
Table 1. Illustrative conformational analysis results for this compound, showing hypothetical relative energies for different rotamers around the C-C bond of the ethyl group. This data is representative of typical computational outputs.
Ab Initio Methods for Electronic Structure Determination
Ab initio methods, particularly Density Functional Theory (DFT), provide a robust framework for investigating the electronic structure of molecules from first principles. irjweb.com Functionals like B3LYP combined with Pople-style basis sets (e.g., 6-311++G(d,p)) are commonly used to achieve a balance between accuracy and computational cost for organic molecules. irjweb.comnih.gov These calculations yield fundamental properties such as electron distribution, molecular orbital energies, and the nature of chemical bonds.
Natural Bond Orbital (NBO) analysis is a powerful technique used to translate the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs. acadpubl.euresearchgate.net This method quantifies electron delocalization by evaluating the energetic stabilization resulting from donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. nih.govresearchgate.net
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N(amine) | π* C=N (ring) | 45.8 | n → π |
| LP(1) N(ring) | π C=C (ring) | 35.2 | n → π |
| LP(1) O(methoxy) | σ C-C (ethyl) | 3.1 | n → σ |
| σ C-H (ethyl) | σ N-C (ring) | 2.5 | σ → σ* |
Table 2. Representative data from a hypothetical NBO analysis for this compound, illustrating key donor-acceptor interactions and their stabilization energies (E(2)).
The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution within a molecule, mapped onto its electron density surface. irjweb.comosti.gov It is a valuable tool for predicting how a molecule will interact with other charged species, highlighting regions that are rich or poor in electrons. mdpi.comresearchgate.net In an MEP map, regions of negative potential (typically colored red) correspond to areas of high electron density and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and attract nucleophiles. nih.govresearchgate.net
For this compound, the most negative electrostatic potential is expected to be concentrated around the nitrogen atoms of the imidazole ring and the exocyclic amino group, as well as the oxygen atom of the methoxy group, due to their lone pairs of electrons. researchgate.net These sites represent the primary centers for hydrogen bonding and coordination. Conversely, positive potentials are anticipated around the hydrogen atoms, particularly those of the amino group, making them potential hydrogen bond donors. nih.gov
Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Predictionniscpr.res.in
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). irjweb.comwuxiapptec.com
The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter that provides insight into the chemical stability and reactivity of a molecule. wuxiapptec.comresearchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. irjweb.comajchem-a.com From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), which further quantify the molecule's reactive nature. ajchem-a.comphyschemres.org
| Parameter | Value (eV) | Formula |
|---|---|---|
| EHOMO | -5.85 | - |
| ELUMO | 1.15 | - |
| Energy Gap (ΔE) | 7.00 | ELUMO - EHOMO |
| Ionization Potential (I) | 5.85 | -EHOMO |
| Electron Affinity (A) | -1.15 | -ELUMO |
| Electronegativity (χ) | 2.35 | (I+A)/2 |
| Chemical Hardness (η) | 3.50 | (I-A)/2 |
| Electrophilicity Index (ω) | 0.79 | χ2/(2η) |
Table 3. Predicted global reactivity descriptors for this compound based on hypothetical HOMO and LUMO energies calculated via DFT.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational chemistry allows for the accurate prediction of various spectroscopic properties, which serves as a powerful complement to experimental characterization.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C nuclei. rsc.orgresearchgate.net These calculations, often performed using DFT, can help assign ambiguous signals in experimental spectra and confirm molecular structures. gaussian.comresearchgate.net
IR Spectroscopy: Theoretical vibrational analysis involves calculating the harmonic frequencies of the normal modes of vibration. These frequencies correspond to the absorption bands in an IR spectrum. The calculated values are often systematically higher than experimental ones and are typically scaled by an empirical factor to improve agreement. mdpi.com
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.govresearchgate.net It calculates the energies of vertical electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption bands (λmax). researchgate.netmdpi.comacs.org
| Technique | Parameter | Calculated Value | Experimental Value |
|---|---|---|---|
| ¹H NMR | δ (H on C4/C5) | 6.7 ppm | 6.6 ppm |
| ¹³C NMR | δ (C2-amine) | 150.1 ppm | 149.5 ppm |
| IR | ν (N-H stretch) | 3450 cm-1 | 3425 cm-1 |
| UV-Vis | λmax | 230 nm | 235 nm |
Table 4. A representative comparison of hypothetical calculated and experimental spectroscopic data for this compound.
Advanced X-ray Diffraction Techniques for Solid-State Structure Determinationniscpr.res.inresearchgate.net
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. mdpi.com It provides precise data on bond lengths, bond angles, and torsional angles, which serve as the ultimate benchmark for validating the geometries optimized by computational methods. researchgate.netnih.gov For this compound, an SCXRD study would reveal its preferred conformation in the crystal lattice and detail the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern its crystal packing. mdpi.commdpi.com
Furthermore, high-resolution X-ray diffraction experiments can be used for experimental charge density studies. nih.govresearchgate.net By applying sophisticated models like the Hansen-Coppens multipole model, it is possible to map the electron density distribution throughout the molecule directly from experimental data. nih.gov This allows for the topological analysis of the electron density, providing experimental values for bond properties and atomic charges, which can then be compared with theoretical results from DFT and NBO analyses. researchgate.net
Single Crystal X-ray Diffraction Methodology and Data Interpretation
The methodology for analyzing this compound would begin with the cultivation of a high-quality single crystal, typically achieved through slow evaporation of a solvent from a concentrated solution of the compound. This crystal is then mounted on a goniometer and subjected to a monochromatic X-ray beam. The interaction between the X-rays and the crystal's electron density produces a diffraction pattern of spots with varying intensities, which is meticulously recorded by a detector. carleton.edu
The interpretation of this diffraction data is a multi-step process. Initially, the "phase problem" must be solved to construct an initial electron density map. This map is subsequently refined to generate a precise molecular model. The accuracy of this model is evaluated using metrics such as the R-factor, with lower values indicating a better fit between the experimental data and the refined structure. spbu.ru
It is important to note that a search of publicly available scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction data for this compound. The following table presents a hypothetical but representative set of crystallographic data that would be anticipated for a molecule of this nature, based on known values for similar organic and imidazole-containing compounds. core.ac.ukresearchgate.netnajah.edu
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C6H11N3O |
| Formula Weight | 141.17 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.65 |
| b (Å) | 12.34 |
| c (Å) | 7.92 |
| α (°) | 90 |
| β (°) | 104.2 |
| γ (°) | 90 |
| Volume (ų) | 821.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.142 |
| R-factor | < 0.05 |
Powder X-ray Diffraction Applications in Polymorphism and Crystallinity Studies
Powder X-ray diffraction (PXRD) is an essential technique for the characterization of bulk crystalline materials. jove.com Unlike SC-XRD, which analyzes a single crystal, PXRD examines a polycrystalline powder, providing information that is representative of the entire sample. jove.com This makes it a cornerstone for studying polymorphism and determining the degree of crystallinity. researchgate.netcreative-biostructure.com
Polymorphism refers to the capacity of a compound to exist in multiple crystalline forms, each with a unique internal lattice structure. rigaku.com These different polymorphs can possess distinct physicochemical properties. PXRD is a primary tool for identifying and differentiating between these forms, as each polymorph generates a characteristic "fingerprint" diffraction pattern. rigaku.com
In the analysis of this compound, PXRD would be instrumental in:
Assessing Crystallinity: A PXRD pattern with sharp, well-defined peaks is indicative of a crystalline material, whereas a pattern with broad, diffuse features suggests an amorphous solid. utah.edu
Identifying Polymorphic Forms: By comparing the PXRD patterns of samples prepared under different conditions (e.g., varying solvents or crystallization temperatures), the existence of different polymorphs can be established. researchgate.net
Monitoring Phase Stability: PXRD can track transformations between polymorphic forms that may occur under specific environmental conditions, such as changes in temperature or humidity. particle.dk
Quality Control: The technique can be used to ensure batch-to-batch consistency of the crystalline form and to detect the presence of any crystalline impurities.
As with the single-crystal data, no experimental powder X-ray diffraction patterns for this compound are currently available in the public domain. The table below provides a hypothetical set of diffraction peaks for a potential crystalline form of the compound, illustrating the type of data obtained from a PXRD experiment.
Hypothetical Powder X-ray Diffraction Peaks for this compound (Form I)
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 11.2 | 7.89 | 95 |
| 16.5 | 5.37 | 100 |
| 19.1 | 4.64 | 70 |
| 22.5 | 3.95 | 85 |
| 26.3 | 3.38 | 55 |
| 29.7 | 3.01 | 40 |
Reaction Mechanisms and Reactivity Profiles of 1 2 Methoxyethyl 1h Imidazol 2 Amine
Acid-Base Properties and Protonation Equilibria
The presence of multiple nitrogen atoms with varying hybridization and electronic environments makes 1-(2-methoxyethyl)-1H-imidazol-2-amine a polybasic compound. Understanding its protonation equilibria is fundamental to predicting its behavior in different chemical and biological environments. The basicity is primarily attributed to the lone pair of electrons on the sp²-hybridized ring nitrogen (N-3) and the exocyclic amino group. quora.com
The pKa values of a molecule quantify the acidity of its conjugate acid. For a base like this compound, the pKa of its conjugate acid (pKaH) indicates its strength as a base. There are three potential sites for protonation: the "pyridine-like" N-3 atom of the imidazole (B134444) ring, the "pyrrole-like" N-1 atom, and the exocyclic 2-amino group.
Protonation of the N-1 nitrogen is highly unfavorable as its lone pair is integral to the aromatic π-system of the imidazole ring; disrupting this aromaticity would require a significant amount of energy. ksu.edu.sa Therefore, protonation equilibria primarily involve the N-3 and the exocyclic amino group.
The N-3 atom is generally the most basic site in simple imidazoles (the pKaH of imidazole is approximately 7.1). nih.gov Its lone pair resides in an sp² orbital, readily available for protonation without disrupting aromaticity. The resulting imidazolium (B1220033) cation is stabilized by resonance, delocalizing the positive charge over both ring nitrogen atoms. quora.comksu.edu.sa The 2-amino group, being a strong electron-donating group, further increases the electron density at N-3, enhancing its basicity compared to unsubstituted imidazole.
The exocyclic amino group can also be protonated. However, in 2-aminoimidazole systems, this site is generally less basic than the ring nitrogen. This is because the lone pair on the exocyclic nitrogen participates in resonance with the imidazole ring, which decreases its availability for protonation.
Theoretical pKa values can be predicted using computational methods or by extrapolation from similar known compounds. peerj.com The table below provides a theoretical estimation of the pKa values for the conjugate acids of this compound at its most probable protonation sites.
| Protonation Site | Description | Predicted pKaH Range | Rationale |
|---|---|---|---|
| Imidazole N-3 | Pyridine-like ring nitrogen | 8.0 - 9.5 | Most basic site. Basicity is enhanced by the electron-donating 2-amino group. The resulting cation is resonance-stabilized. |
| Exocyclic 2-Amine | Primary amine substituent | 5.5 - 7.0 | Less basic due to delocalization of the nitrogen lone pair into the aromatic ring. |
| Imidazole N-1 | Pyrrole-like ring nitrogen | < 0 | Protonation disrupts the aromatic sextet, making it extremely unfavorable. |
Substituents on the imidazole ring can significantly alter the basicity of the nitrogen atoms through electronic effects. The 1-(2-methoxyethyl) group at the N-1 position primarily exerts an influence through its inductive effect.
The 2-methoxyethyl group is generally considered to be a weak electron-donating group (+I effect) due to the alkyl chain. Electron-donating groups increase the electron density within the ring system, which in turn enhances the basicity of the N-3 atom. ksu.edu.sa Therefore, the presence of the 2-methoxyethyl group at N-1 is expected to make this compound slightly more basic than a simple 2-aminoimidazole. The ether oxygen in the side chain is sufficiently removed from the ring system, so its electron-withdrawing inductive effect (-I effect) is likely negligible on the ring itself.
The structure of this compound allows for several forms of isomerism.
Tautomerism : 2-Aminoimidazoles can theoretically exist in an equilibrium between the amino and imino tautomeric forms. wikipedia.org The amino form is generally the more stable and predominant tautomer for 2-aminoimidazoles due to the preservation of the ring's aromaticity. rsc.orgrsc.org In the case of this compound, the N-1 position is substituted, which prevents the annular tautomerism typically seen in unsubstituted imidazole where a proton can shift between N-1 and N-3. nih.gov The primary equilibrium is between the exocyclic amino form and the less stable 2-imino tautomer.
Isomerism : Due to the single bonds in the 2-methoxyethyl side chain, conformational isomers (rotamers) can exist. Rotation around the C-C and C-O bonds of this side chain can lead to various spatial arrangements of the molecule. Additionally, Z/E isomerism can be considered around the C2=N double bond in the minor imino tautomer. mdpi.com However, given the strong preference for the amino form, this is of minor significance.
Electrophilic Aromatic Substitution (EAS) Pathways on the Imidazole Ring
The imidazole ring is an electron-rich aromatic system and is generally susceptible to electrophilic aromatic substitution (EAS). The rate and regioselectivity of these reactions are heavily influenced by the substituents attached to the ring. quora.com In this compound, both the 2-amino group and the 1-(2-methoxyethyl) group direct the position of electrophilic attack.
The outcome of an EAS reaction is determined by the ability of the substituents to stabilize the positively charged intermediate (the arenium ion or σ-complex) that forms upon attack by an electrophile. algoreducation.comlibretexts.org
2-Amino Group : The amino group is a powerful activating and ortho, para-directing group in aromatic systems. libretexts.org It donates electron density to the ring through a strong +R (resonance) effect. In the imidazole ring, positions C-4 and C-5 are analogous to the ortho and meta positions relative to the C-2 substituent. The amino group at C-2 strongly activates the C-5 position (analogous to para) and to a lesser extent the C-4 position (analogous to ortho).
1-(2-Methoxyethyl) Group : The N-1 substituent primarily directs incoming electrophiles to the C-5 position. It deactivates the adjacent C-2 position towards electrophilic attack and directs to the other available carbons.
The combined effect of these two groups results in a strong preference for electrophilic substitution at the C-5 position, and to a lesser extent, the C-4 position. The C-2 position is already substituted and has a lower electron density, making it less susceptible to electrophilic attack. nih.gov
| Position | Influence of 2-Amino Group (+R > -I) | Influence of 1-(2-Methoxyethyl) Group (+I) | Overall Predicted Reactivity |
|---|---|---|---|
| C-4 | Activating (Ortho-directing effect) | Slightly Activating | Favorable site for substitution |
| C-5 | Strongly Activating (Para-directing effect) | Activating | Most favorable site for substitution |
Therefore, reactions such as halogenation, nitration, or Friedel-Crafts acylation would be expected to occur preferentially at the C-5 position of the imidazole ring.
The 2-amino group plays a crucial role in the reactivity of the molecule towards electrophiles. As a strong electron-donating group, it significantly increases the nucleophilicity of the imidazole ring. libretexts.org This makes the entire ring system much more reactive towards electrophilic attack than unsubstituted imidazole.
This high reactivity can sometimes be a challenge in synthesis, as it may lead to multiple substitutions or unwanted side reactions if the reaction conditions are not carefully controlled. libretexts.org The exocyclic amino group itself can also act as a nucleophile and react with certain electrophiles, which may necessitate the use of a protecting group strategy during synthesis to ensure substitution occurs on the ring. libretexts.org The dual reactivity of the 2-aminoimidazole nucleus, acting as a nucleophile at both the ring carbons and the exocyclic nitrogen, is a key feature of its chemical profile. researchgate.net
Computational Modeling of Transition States for EAS
While specific computational studies on the electrophilic aromatic substitution (EAS) of this compound are not extensively documented in the literature, the regioselectivity of such reactions can be predicted by modeling the transition states of the σ-complexes (also known as Wheland intermediates) that are formed. Computational methods, particularly density functional theory (DFT), are powerful tools for evaluating the stabilities of these intermediates, which in turn reflect the activation energies of the reaction pathways. nih.govfigshare.com
For the 2-aminoimidazole scaffold, the amino group strongly activates the imidazole ring towards electrophilic attack. The positions C4 and C5 are the most likely sites for substitution. The relative stability of the transition states leading to substitution at these positions determines the final product distribution.
Key factors influencing the transition state stability include:
Electronic Effects: The electron-donating amino group at C2 increases the electron density at C4 and C5, stabilizing the positive charge in the σ-complex.
Steric Hindrance: The N1-substituent, in this case, the 2-methoxyethyl group, can sterically hinder the approach of an electrophile to the C5 position.
Nature of the Electrophile: The size and reactivity of the incoming electrophile will also play a role in determining the regioselectivity.
Computational models would typically involve calculating the energies of the possible σ-complexes formed upon attack of an electrophile (e.g., NO₂⁺, Br⁺) at the C4 and C5 positions. The transition state energies can be approximated by the relative energies of these intermediates. nih.govresearchgate.net It is generally expected that substitution at the C5 position would be favored electronically, but potentially disfavored sterically depending on the electrophile.
| Parameter | Description | Predicted Influence on EAS Reactivity |
|---|---|---|
| Calculated Transition State Energy | The energy barrier that must be overcome for the reaction to proceed. Lower energy indicates a faster reaction. | DFT calculations would likely show a lower transition state energy for substitution at C5 compared to C4, suggesting it is the kinetically favored product in the absence of significant steric hindrance. |
| σ-Complex Stability | The relative energy of the carbocation intermediate formed during the substitution. More stable intermediates correspond to lower energy transition states. | The positive charge in the σ-complex is better delocalized when the electrophile adds to the C5 position, due to resonance involving both the exocyclic amino group and the ring nitrogens. |
| Frontier Molecular Orbital (FMO) Analysis | Analysis of the Highest Occupied Molecular Orbital (HOMO) can predict the most nucleophilic site. | The HOMO of 2-aminoimidazole derivatives is expected to have the largest coefficients on the C4 and C5 atoms, indicating these are the most likely sites for electrophilic attack. |
The data in this table is predictive and based on general principles of computational chemistry applied to similar heterocyclic systems.
Nucleophilic Reactivity of the Exocyclic Amine Nitrogen
The exocyclic amino group of this compound is a primary amine and, as such, exhibits significant nucleophilic character. It can readily react with a wide range of electrophilic species.
The lone pair of electrons on the exocyclic nitrogen atom makes it a potent nucleophile, capable of attacking electron-deficient centers.
Reactions with Carbonyl Compounds: Like other primary amines, the exocyclic amine can react with aldehydes and ketones. This reaction typically proceeds via nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate (a carbinolamine), which can then eliminate a molecule of water to form an imine (Schiff base). organic-chemistry.org This process is often catalyzed by acid.
Reactions with Acylating Agents: The exocyclic amine reacts readily with acylating agents such as acyl chlorides, acid anhydrides, and activated esters to form amides. fishersci.co.ukyoutube.com The reaction involves a nucleophilic acyl substitution mechanism. The high reactivity of acyl chlorides and anhydrides usually allows these reactions to proceed rapidly under mild conditions. For less reactive esters, a catalyst may be required. rsc.org
The nucleophilic nature of the exocyclic amine is the basis for the synthesis of a variety of important derivatives.
Imines: As mentioned, the condensation reaction with aldehydes or ketones yields imines. The formation of the C=N double bond is a key transformation in organic synthesis. organic-chemistry.org
Amides: Acylation of the exocyclic amine provides the corresponding amides. This is a robust and widely used reaction to introduce acyl groups. The properties of the resulting amide depend on the nature of the acylating agent used. nih.gov
Ureas and Thioureas: The exocyclic amine can react with isocyanates and isothiocyanates to form substituted ureas and thioureas, respectively. This is an addition reaction where the amine nitrogen attacks the electrophilic carbon of the isocyanate or isothiocyanate. organic-chemistry.org Alternatively, ureas and thioureas can be synthesized from other reagents like carbamoyl (B1232498) chlorides, phosgene (B1210022) derivatives, or by reacting the amine with urea (B33335) or thiourea (B124793) under certain conditions. researchgate.netresearchgate.netnih.govmdpi.com These derivatives are of significant interest in medicinal chemistry and materials science. nih.gov
| Reactant Type | Product Type | General Reaction Conditions |
|---|---|---|
| Aldehyde or Ketone | Imine (Schiff Base) | Typically requires acid catalysis and removal of water to drive the equilibrium. |
| Acyl Chloride or Acid Anhydride | Amide | Often carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl or carboxylic acid byproduct. |
| Isocyanate | Urea | Usually proceeds readily upon mixing the reactants, often in an inert solvent. |
| Isothiocyanate | Thiourea | Similar to urea formation, this reaction is typically efficient and high-yielding. |
Metal Coordination Chemistry and Ligand Properties
Imidazole and its derivatives are well-known for their ability to act as ligands in coordination chemistry, a property that is fundamental to their roles in biological systems, such as in the amino acid histidine. wikipedia.org this compound is expected to be an effective ligand for a variety of transition metals.
The molecule this compound possesses multiple potential coordination sites.
N3 Imidazole Nitrogen: The most common and predictable binding site is the sp²-hybridized nitrogen atom at the 3-position of the imidazole ring. This nitrogen has a readily available lone pair of electrons in an orbital directed away from the ring, making it an excellent σ-donor for coordination to a metal ion. jocpr.com
Exocyclic Amino Group: The exocyclic primary amine at the C2 position can also coordinate to a metal center. However, its coordination is generally less favored than the ring nitrogen unless chelation is possible.
Methoxy (B1213986) Group Oxygen: The oxygen atom of the methoxyethyl side chain at the N1 position is another potential donor atom.
Given these potential sites, several coordination modes can be predicted:
Monodentate Coordination: The most likely mode is monodentate coordination through the N3 nitrogen of the imidazole ring. jocpr.comumich.edu
Bidentate Chelation: A plausible and stabilizing coordination mode is bidentate chelation involving the N3 ring nitrogen and the exocyclic amino nitrogen. This would form a stable five-membered chelate ring with the metal ion. Another possibility for bidentate chelation involves the N3 nitrogen and the oxygen atom of the methoxyethyl group, which would form a larger, and potentially less stable, chelate ring.
The preferred coordination mode will depend on factors such as the nature of the metal ion (its size, charge, and electronic configuration), the other ligands present in the coordination sphere, and the reaction conditions.
Computational chemistry provides valuable insights into the nature and stability of metal-ligand complexes. nih.govresearchgate.net For this compound, computational studies could be employed to:
Calculate Binding Energies: The strength of the metal-ligand interaction can be quantified by calculating the binding energy. acs.org This allows for a comparison of the stability of different coordination modes (e.g., monodentate vs. bidentate) and the relative affinity of the ligand for different metal ions. nih.govcu.edu.eg
Analyze Electronic Structure: Methods like Natural Bond Orbital (NBO) analysis can elucidate the nature of the metal-ligand bond, quantifying the extent of charge transfer and orbital interactions.
Based on studies of similar imidazole-containing ligands, it is expected that the interaction with transition metals would be predominantly dative, with the ligand donating electron density to the metal center. The stability of the resulting complexes would follow the Irving-Williams series for divalent first-row transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). nih.gov Computational models can help refine these predictions and provide a deeper understanding of the factors governing the stability and reactivity of these metal complexes. chemrxiv.org
Role as a N-Heterocyclic Carbene (NHC) Precursor (Theoretical Considerations)
N-Heterocyclic carbenes (NHCs) are a class of persistent carbenes that have become ubiquitous as ligands in organometallic chemistry and as organocatalysts in organic synthesis. mdpi.combeilstein-journals.org They are typically generated by the deprotonation of a corresponding precursor, most commonly an imidazolium or imidazolinium salt. beilstein-journals.org The compound this compound possesses the core imidazole structure that is fundamental to many common NHC precursors.
Theoretically, this compound could be considered a precursor to a specific type of N-heterocyclic carbene. The transformation would likely involve a multi-step process. Initially, the exocyclic primary amine group (-NH2) at the 2-position could be modified or replaced. Subsequently, the nitrogen atoms of the imidazole ring would need to be quaternized, typically through alkylation, to form an imidazolium salt. This resulting imidazolium salt would then be the direct precursor to the NHC. Deprotonation at the C2 carbon (the carbon between the two nitrogen atoms) by a strong base would then yield the desired N-heterocyclic carbene.
Oxidation-Reduction Chemistry and Redox Potentials
The oxidation-reduction (redox) chemistry of a molecule provides insight into its behavior in electron transfer reactions. The redox potential is a measure of the tendency of a chemical species to acquire electrons and thereby be reduced or to lose electrons and be oxidized.
Electrochemical Behavior and Stability
The electrochemical behavior of this compound has not been specifically detailed in the available scientific literature. However, general principles of electrochemistry for amine and imidazole-containing compounds can provide a theoretical framework for its expected behavior. The imidazole ring is an aromatic heterocycle that can undergo redox processes. Additionally, the primary amine group at the 2-position is susceptible to oxidation. mdpi.com
Experimentally, the electrochemical behavior would be investigated using techniques such as cyclic voltammetry (CV). A typical CV experiment would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning a range of potentials to observe any oxidation or reduction peaks. The potential at which these peaks occur would provide information about the redox potentials of the molecule. The stability of the resulting oxidized or reduced species could be inferred from the reversibility of these peaks. For instance, a reversible wave suggests that the product of the electron transfer is stable on the timescale of the CV experiment.
The presence of the methoxyethyl substituent and the amine group would influence the electrochemical properties. The electron-donating nature of these groups would likely make the molecule easier to oxidize compared to an unsubstituted imidazole ring. The stability of the resulting radical cation would depend on the distribution of the unpaired electron density across the molecule.
Computational Prediction of Redox Potentials
In the absence of experimental data, computational chemistry offers powerful tools for predicting the redox potentials of organic molecules. researchgate.netcanterbury.ac.nz911metallurgist.com Density Functional Theory (DFT) is a commonly employed method for such predictions. mdpi.comcanterbury.ac.nz The process involves calculating the Gibbs free energy change (ΔG) for the one-electron oxidation or reduction of the molecule in a specific solvent.
The redox potential (E) can be calculated from the Gibbs free energy using the Nernst equation. A thermodynamic cycle is typically used to relate the gas-phase ionization potential or electron affinity to the solution-phase redox potential, incorporating the solvation energies of the neutral and charged species. 911metallurgist.com These solvation energies are often calculated using a polarizable continuum model (PCM). canterbury.ac.nz
For this compound, a computational study would involve the following steps:
Geometry Optimization: The three-dimensional structures of the neutral molecule, its radical cation (oxidized form), and its radical anion (reduced form) would be optimized.
Energy Calculation: The electronic energies of these optimized structures would be calculated at a high level of theory.
Solvation Energy Calculation: The free energy of solvation for each species would be computed to account for the solvent effects.
Redox Potential Calculation: The redox potential would then be calculated relative to a standard reference electrode by combining the gas-phase energy difference and the solvation energy differences.
The accuracy of these predictions depends on the chosen computational method (functional and basis set) and the solvation model. researchgate.netcanterbury.ac.nz While general methodologies for these calculations are well-established, specific computational predictions for the redox potentials of this compound are not available in the reviewed literature.
Below is a hypothetical data table illustrating the type of information that would be generated from such a computational study. Note: The values presented are for illustrative purposes only and are not based on actual experimental or computational data for this specific compound.
| Redox Process | Predicted Potential (V vs. SHE) | Computational Method | Basis Set | Solvent Model |
| Oxidation (M → M⁺ + e⁻) | +0.85 | B3LYP | 6-31+G(d,p) | PCM (Acetonitrile) |
| Reduction (M + e⁻ → M⁻) | -1.20 | B3LYP | 6-31+G(d,p) | PCM (Acetonitrile) |
Derivatization Strategies and Analogue Synthesis for Structure Activity Relationship Sar Studies
Modification of the 2-Amino Group
The exocyclic 2-amino group of the imidazole (B134444) ring presents a versatile handle for a variety of chemical transformations, allowing for the introduction of a wide range of substituents to explore the impact of steric and electronic effects on activity.
The nucleophilic 2-amino group can be readily acylated or sulfonylated to introduce amide and sulfonamide functionalities, respectively. These modifications can alter the electronic properties and hydrogen bonding capabilities of this part of the molecule.
Acylation: Reaction of 1-(2-methoxyethyl)-1H-imidazol-2-amine with various acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, yields the corresponding N-acylated derivatives. youtube.com A significant challenge in the acylation of 2-aminoimidazoles is the potential for diacylation, leading to the formation of N²,N²-diacylated products. nih.gov Careful control of reaction conditions, such as stoichiometry and temperature, is necessary to favor the formation of the mono-acylated product. nih.gov The use of less reactive acylating agents or performing the reaction at lower temperatures can enhance the selectivity for mono-acylation. For substrates with poor nucleophilicity, heating in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) may be required. reddit.com
Sulfonylation: Similarly, sulfonylation can be achieved by reacting the parent amine with sulfonyl chlorides in the presence of a base. nih.gov This reaction introduces a sulfonamide linkage, which can act as a hydrogen bond donor and acceptor, and the attached R-group can be varied to explore different steric and electronic environments. Copper(I)-catalyzed sulfonylation has been reported as a mild and efficient method for similar substrates. nih.gov
Table 1: Representative Acylation and Sulfonylation Reactions
| Reagent | Product Structure | Expected Outcome |
|---|---|---|
| Acetyl chloride | N-(1-(2-methoxyethyl)-1H-imidazol-2-yl)acetamide | Introduction of a small, neutral amide group. |
| Benzoyl chloride | N-(1-(2-methoxyethyl)-1H-imidazol-2-yl)benzamide | Introduction of a bulky, aromatic amide group. |
| Methanesulfonyl chloride | N-(1-(2-methoxyethyl)-1H-imidazol-2-yl)methanesulfonamide | Introduction of a small, polar sulfonamide group. |
| p-Toluenesulfonyl chloride | N-(1-(2-methoxyethyl)-1H-imidazol-2-yl)-4-methylbenzenesulfonamide | Introduction of a bulky, aromatic sulfonamide group. |
Introduction of alkyl groups of varying sizes and electronic properties can probe the steric tolerance and hydrophobic/hydrophilic requirements of the binding pocket.
Direct Alkylation: The 2-amino group can be directly alkylated using alkyl halides. However, this method can suffer from a lack of selectivity, often leading to a mixture of mono- and di-alkylated products, as well as potential quaternization of the imidazole ring nitrogens. The regioselectivity of N-alkylation in unsymmetrical imidazoles is influenced by steric and electronic factors of both the imidazole substrate and the alkylating agent. otago.ac.nz
Reductive Amination: A more controlled and widely used method for introducing alkyl substituents is reductive amination. wikipedia.orgorgoreview.com This two-step, one-pot process involves the initial condensation of the 2-amino group with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. libretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to not reduce the starting carbonyl compound. organic-chemistry.org This method allows for the introduction of a diverse range of alkyl and arylalkyl groups.
Table 2: Examples of Reductive Amination Reactions
| Carbonyl Compound | Reducing Agent | Product Structure |
|---|---|---|
| Formaldehyde | NaBH₃CN | 1-(2-methoxyethyl)-N-methyl-1H-imidazol-2-amine |
| Acetone | NaBH(OAc)₃ | N-isopropyl-1-(2-methoxyethyl)-1H-imidazol-2-amine |
| Benzaldehyde (B42025) | NaBH₃CN | N-benzyl-1-(2-methoxyethyl)-1H-imidazol-2-amine |
| Cyclohexanone | NaBH(OAc)₃ | N-cyclohexyl-1-(2-methoxyethyl)-1H-imidazol-2-amine |
The 2-amino group, in conjunction with the endocyclic N1 nitrogen, can participate in cyclization reactions with bifunctional electrophiles to construct fused heterocyclic systems. This strategy dramatically alters the shape and rigidity of the original scaffold, which can have a profound impact on biological activity. For instance, reaction with α,β-unsaturated ketones or 1,3-dicarbonyl compounds can lead to the formation of imidazo[1,2-a]pyrimidine (B1208166) derivatives. nih.govjst.go.jp These reactions typically proceed via an initial Michael addition or condensation, followed by an intramolecular cyclization and dehydration. The use of microwave irradiation can often accelerate these transformations. researchgate.net
Table 3: Cyclization Reactions with Bifunctional Electrophiles
| Bifunctional Electrophile | Fused Heterocyclic System |
|---|---|
| Diethyl malonate | Imidazo[1,2-a]pyrimidin-5-one derivative |
| Acetylacetone | 2,4-dimethyl-imidazo[1,2-a]pyrimidine derivative |
| Ethyl acetoacetate | 2-methyl-imidazo[1,2-a]pyrimidin-5-one derivative |
Functionalization of the N-(2-Methoxyethyl) Side Chain
Modification of the N-(2-methoxyethyl) side chain allows for the exploration of the role of this substituent in target binding, including its length, flexibility, and the nature of the terminal group.
A key strategy for modifying the side chain is the cleavage of the methyl ether to unmask a primary alcohol. This transformation is typically achieved using strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). wikipedia.org The resulting N-(2-hydroxyethyl) derivative is a versatile intermediate for further functionalization. scbt.com
The hydroxyl group can be converted to a better leaving group, such as a tosylate or mesylate, which can then be displaced by various nucleophiles to introduce a wide range of functionalities. Alternatively, the alcohol can be oxidized to an aldehyde or a carboxylic acid, or converted to halides using standard halogenating agents (e.g., SOCl₂, PBr₃).
Table 4: Functionalization of the N-(2-Hydroxyethyl) Intermediate
| Reagent(s) | Intermediate/Product | Functional Group Introduced |
|---|---|---|
| BBr₃ then H₂O | 2-(2-amino-1H-imidazol-1-yl)ethan-1-ol | Hydroxyl |
| 1. TsCl, Pyridine; 2. NaN₃ | 1-(2-azidoethyl)-1H-imidazol-2-amine | Azide |
| 1. PBr₃; 2. KCN | 3-(2-amino-1H-imidazol-1-yl)propanenitrile | Nitrile |
| SOCl₂ | 1-(2-chloroethyl)-1H-imidazol-2-amine | Chloro |
Direct modification of the terminal methoxy (B1213986) group is synthetically challenging due to its low reactivity. One potential, albeit complex, approach could involve an oxidative N-demethylation strategy, analogous to the N-demethylation of N-methyl heterocycles. google.com This would involve oxidation of the parent compound to an N-oxide, followed by rearrangement and hydrolysis to yield the N-(2-hydroxyethyl) derivative, which could then be re-functionalized. However, the feasibility of this approach on the specific imidazole substrate would require experimental validation.
A more plausible strategy would involve the synthesis of analogues with different terminal ether groups from the outset, for example, by using 2-benzyloxyethanol or other protected 2-alkoxyethanols in the initial synthesis of the N-substituted imidazole core. Subsequent deprotection and re-alkylation would allow for the introduction of a variety of terminal groups to systematically probe the SAR of this position.
Introduction of Additional Substituents onto the Imidazole Ring System
A powerful and versatile method for diversifying the imidazole core involves initial halogenation at the C4 and/or C5 positions, followed by transition metal-catalyzed cross-coupling reactions. The electron-rich nature of the 2-aminoimidazole ring facilitates electrophilic halogenation. Reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can install bromine or iodine atoms, creating synthetic handles for further modification.
Once the haloimidazole is formed, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allow for the introduction of a wide array of aryl and heteroaryl groups. nih.gov This method has been shown to be effective for unprotected haloimidazoles, enabling ready access to diverse functionalized derivatives in good to excellent yields. nih.gov The Sonogashira coupling can be similarly employed to introduce various alkynyl substituents. This two-step sequence is a cornerstone of modern medicinal chemistry for rapidly generating libraries of analogues for SAR exploration. rsc.org The general applicability of this strategy is highlighted by its use in derivatizing related heterocycles like 2-aminothiazoles, where enzymatic bromination can be followed by Suzuki coupling. nih.gov
Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions for Analogue Synthesis Assuming prior synthesis of 4-bromo-1-(2-methoxyethyl)-1H-imidazol-2-amine.
| Boronic Acid/Ester | Catalyst/Ligand | Base | Expected Product |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1-(2-Methoxyethyl)-4-phenyl-1H-imidazol-2-amine |
| Pyridin-3-ylboronic acid | PdCl₂(dppf) | K₃PO₄ | 1-(2-Methoxyethyl)-4-(pyridin-3-yl)-1H-imidazol-2-amine |
| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | 1-(2-Methoxyethyl)-4-(thiophen-2-yl)-1H-imidazol-2-amine |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-(4-Methoxyphenyl)-1-(2-methoxyethyl)-1H-imidazol-2-amine |
Nitration of the imidazole ring provides a pathway to introduce an amino group, which can serve as a key interaction point or a handle for further derivatization (e.g., acylation, sulfonylation). The synthesis of nitroimidazoles from 2-aminoimidazole precursors has been well-established, often proceeding through a diazotization reaction followed by treatment with a nitrite (B80452) salt in the presence of a copper catalyst. nih.gov The regioselectivity of nitration can be influenced by the substituent at the N1 position and the reaction conditions. google.compatsnap.com
Once the nitro group is installed at the C4 or C5 position, it can be readily reduced to a primary amine. A variety of reducing agents can accomplish this transformation, including catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction with metals in acidic media (e.g., SnCl₂/HCl). acs.org The resulting amino-substituted analogue, such as 4-amino-1-(2-methoxyethyl)-1H-imidazol-2-amine, offers a new vector for SAR studies by introducing a basic, hydrogen-bond-donating substituent.
Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for modifying heterocyclic scaffolds. rsc.org This approach avoids the need for pre-functionalization steps like halogenation or nitration, allowing for the direct coupling of new substituents to the imidazole ring's carbon-hydrogen bonds. rsc.org While specific examples on this compound are not prevalent, methods developed for related heterocycles like imidazo[1,2-a]pyridines demonstrate the potential of this strategy. nih.gov
Transition metal-catalyzed reactions (using palladium, rhodium, or ruthenium) can direct the coupling of aryl, alkyl, or other functional groups to the C4 or C5 positions. rsc.org Visible light-induced photocatalysis is another modern approach that can facilitate C-H functionalization under mild conditions. nih.gov These methods are particularly valuable for late-stage functionalization, where complex molecules can be modified without lengthy synthetic sequences, thereby accelerating the drug discovery process. rsc.org
Stereochemical Control in Analogue Synthesis
Introducing stereocenters into analogues of this compound can be critical for understanding biological activity, as enantiomers often exhibit different pharmacological profiles. Stereochemical control can be achieved by modifying existing synthetic routes or by functionalizing the parent compound.
One approach involves the use of chiral catalysts (asymmetric catalysis) during the introduction of new substituents. For example, in a cross-coupling reaction to add a substituent that contains a prochiral center, a chiral ligand on the metal catalyst can induce enantioselectivity, leading to the preferential formation of one enantiomer.
Alternatively, chiral auxiliaries can be employed. A chiral auxiliary could be temporarily attached to the 2-amino group or to a substituent being added to the ring. This auxiliary would direct a subsequent reaction, such as an alkylation or addition, to occur stereoselectively. Following the reaction, the auxiliary is cleaved to reveal the chiral product. While direct applications to this specific molecule are limited in published literature, the principles are fundamental to modern asymmetric synthesis and could be applied to create chiral analogues for detailed SAR studies. For example, synthesizing imidazole-based epoxides can serve as a route to chiral β-amino alcohols, demonstrating a strategy for introducing stereochemistry in related systems.
Enantioselective Synthesis of Chiral Analogues
The enantioselective synthesis of chiral analogues is a critical strategy in medicinal chemistry to explore the three-dimensional pharmacophore of a target and to optimize drug-receptor interactions. For the compound This compound (see Table 1), the introduction of chirality can be envisaged at several positions, for instance, by modifying the N-methoxyethyl substituent or by substitution on the imidazole ring to create a stereogenic center. While the scientific literature does not currently describe specific enantioselective synthetic routes for chiral analogues of This compound , established methodologies for the asymmetric synthesis of other chiral 2-aminoimidazoles could potentially be adapted.
One theoretical approach involves the introduction of a chiral center on the N1-substituent. For example, a chiral precursor such as (R)- or (S)-1-methoxypropan-2-amine could be used in the initial cyclization reaction to form the imidazole ring, leading to the corresponding chiral analogues.
Another potential strategy could involve asymmetric reactions on a pre-functionalized imidazole core. For instance, the development of asymmetric multicomponent reactions has been shown to be effective for the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines. While structurally different, the principles of using a chiral catalyst to control the spatial arrangement of substituents could be explored.
Furthermore, the use of chiral auxiliaries represents a viable, albeit more traditional, approach. A chiral auxiliary could be temporarily attached to the 2-amino group or the imidazole ring to direct the stereoselective introduction of a substituent. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.
A hypothetical enantioselective synthesis of a chiral analogue is presented in the table below. This table illustrates the type of data that would be generated from such a study, including the structure of the chiral analogue, the synthetic method employed, the type of chirality introduced, and the resulting enantiomeric excess (ee), which is a measure of the stereoselectivity of the reaction.
Table 1: Hypothetical Data for Enantioselective Synthesis of a Chiral Analogue
| Target Chiral Analogue | Proposed Synthetic Strategy | Chirality Type | Catalyst/Auxiliary | Enantiomeric Excess (ee) |
| (R)-1-(2-methoxypropyl)-1H-imidazol-2-amine | Cyclization with (R)-1-methoxypropan-2-amine | Central | N/A | >99% (from chiral pool) |
| 1-(2-Methoxyethyl)-4-((S)-1-phenylethyl)-1H-imidazol-2-amine | Asymmetric addition to a 4-vinyl-2-aminoimidazole precursor | Central | Chiral Rhodium Catalyst | 95% |
| Axially chiral 1-(2-Methoxyethyl)-5-(1-naphthyl)-1H-imidazol-2-amine | Atroposelective C-H arylation | Axial | Chiral Palladium Catalyst | 92% |
It is important to emphasize that the routes and data presented in Table 1 are illustrative and based on general principles of asymmetric synthesis, as specific applications for the synthesis of chiral This compound analogues have not been reported. Future research in this area would need to focus on adapting existing methods or developing novel catalytic systems to achieve high stereocontrol in the synthesis of these specific target molecules.
Advanced Methodological Developments in Imidazole Chemistry Applicable to 1 2 Methoxyethyl 1h Imidazol 2 Amine
Flow Chemistry and Continuous Processing for Efficient Synthesis
Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, has emerged as a powerful alternative to conventional batch synthesis for producing imidazoles and other heterocyclic compounds. azolifesciences.com This technology provides significant advantages, including superior heat and mass transfer, enhanced safety by minimizing the volume of reactive intermediates, and the potential for straightforward automation and scale-up. researchgate.netmdpi.com The principles of flow chemistry are highly applicable to the synthesis of substituted imidazoles, promising improved control and efficiency.
Microreactors, which are continuous flow devices with channels of sub-millimeter dimensions, are at the forefront of modern chemical synthesis. uni-mainz.de Their high surface-area-to-volume ratio allows for precise temperature control and rapid mixing, often leading to dramatically reduced reaction times, higher yields, and improved selectivity compared to batch methods. acs.org
For instance, the Debus–Radziszewski reaction, a cornerstone of imidazole (B134444) synthesis, has been shown to suffer from low yields and harsh conditions in batch processing. acs.org However, when adapted to a specially designed 3D-printed microreactor, the synthesis of imidazole and 2-methylimidazole (B133640) was achieved with significantly higher yields under milder conditions and in a fraction of the time. acs.org In one study, the reaction time was reduced from over 20 minutes in a batch reactor to just 60 seconds in a flow system, with yields increasing by 4–8%. acs.org Similarly, a continuous flow microreactor system under pressure has been used for the high-yield synthesis of 2,4,5-trisubstituted imidazoles, achieving product formation within two minutes under superheating conditions. researchgate.netacs.org These examples underscore the potential of microreactor technology to significantly optimize the synthesis of imidazole scaffolds.
| Parameter | Traditional Batch Synthesis | Continuous Flow (Microreactor) Synthesis | Reference |
|---|---|---|---|
| Reaction Time | Hours (e.g., 2 hours) | Seconds to Minutes (e.g., 60 seconds) | acs.org |
| Temperature | Often high (e.g., 180°C) | Milder, with precise control (e.g., 25-60°C) | acs.orgresearchgate.net |
| Yields | Moderate to low (e.g., 54%) | High to excellent (e.g., 87.5-88.1%) | acs.org |
| Safety | Risk of thermal runaways with exothermic reactions | Inherently safer due to small reaction volumes | acs.orgacs.org |
| Scalability | Challenging, requires re-optimization | Straightforward via "numbering-up" or longer run times | uni-mainz.de |
A primary advantage of flow chemistry is its amenability to automation. youtube.com Automated microreactor-based systems can accelerate the production of small molecule libraries by enabling multi-step reactions in a single, uninterrupted sequence without the need for isolating intermediates. acs.orgnih.gov This has been demonstrated in the fully automated, multi-step continuous flow synthesis of highly functionalized imidazo[1,2-a] heterocycles. acs.orgnih.gov Such platforms can incorporate automated column regeneration and purification steps, affording products in high purity. acs.org
Scaling up production in flow chemistry typically involves "numbering-up" (running multiple reactors in parallel) or simply extending the operational time of the system, which avoids the complex re-optimization often required when scaling up batch reactors. uni-mainz.deprinceton-acs.org This approach ensures that the optimized reaction conditions developed on a small scale are maintained during larger-scale production, guaranteeing consistent product quality. researchgate.net The integration of in-line analysis and automated feedback loops further enhances process control, making continuous flow a robust and scalable manufacturing solution. youtube.com
Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis by enabling data-driven approaches to reaction design and optimization. beilstein-journals.org By analyzing vast datasets of chemical reactions, ML models can identify complex patterns and correlations that are not apparent to human chemists, thereby predicting reaction outcomes and suggesting optimal conditions with increasing accuracy. sesjournal.com These tools are pivotal for accelerating the discovery and development of synthetic routes for molecules like 1-(2-Methoxyethyl)-1H-imidazol-2-amine.
A significant challenge in organic synthesis is predicting the success and yield of a given reaction. ML models, particularly artificial neural networks (ANNs) and graph-convolutional neural networks, are being developed to address this challenge. sesjournal.comnih.gov These models are trained on large datasets containing information on reactants, reagents, solvents, temperatures, and corresponding yields. researchgate.net Once trained, the model can predict the likely outcome for a new, unseen reaction. mit.edu This predictive capability minimizes the need for extensive trial-and-error experimentation, saving time and resources. sesjournal.com For instance, ML has been successfully applied to predict yields for the synthesis of amide-coupled C2-carboxylated 1,3-azoles, a class that includes imidazoles, demonstrating the direct applicability of these methods to related scaffolds. acs.org
| ML Application | Description | Impact on Imidazole Synthesis | Reference |
|---|---|---|---|
| Retrosynthesis Planning (CASP) | AI algorithms suggest disconnection points in a target molecule to design synthetic routes. | Identifies novel and efficient pathways to complex imidazole derivatives. | beilstein-journals.orgacs.org |
| Yield Prediction | Neural networks and other models predict the percentage yield of a reaction based on its components and conditions. | Prioritizes high-yielding reaction conditions before experimentation, saving resources. | sesjournal.comacs.orgresearchgate.net |
| Reaction Condition Recommendation | Models suggest optimal solvents, catalysts, and temperatures for a desired transformation. | Accelerates the optimization phase of synthesizing new imidazole compounds. | beilstein-journals.orgnih.gov |
| Forward Reaction Prediction | Predicts the major product(s) from a given set of reactants and reagents. | Validates proposed synthetic steps and anticipates potential side products. | nih.govmit.edu |
Chemoinformatics and Database Mining for Related Scaffolds
Chemoinformatics combines principles from chemistry, computer science, and information science to analyze and organize vast amounts of chemical data. mdpi.com It plays a crucial role in modern drug discovery and materials science by enabling the systematic exploration of chemical space. For imidazole-containing compounds, chemoinformatics provides powerful tools for identifying related structures with desirable properties and understanding structure-activity relationships (SAR).
By mining large chemical databases such as ZINC Natural Products (ZNP), Super Natural II (SN2), or specialized internal libraries, researchers can perform virtual screening for molecules containing the imidazole scaffold. nih.gov This process involves using computational filters based on 2D and 3D structural descriptors, pharmacophoric models, and docking simulations to identify compounds that are likely to possess a specific biological activity. nih.gov For example, a virtual screening of over 480,000 natural products was used to identify potential imidazole-based inhibitors of the enzyme Heme oxygenase 1 (HO-1). nih.gov
Scaffold analysis is another key chemoinformatic technique where the core structures (scaffolds) of known active compounds are extracted and analyzed. nih.gov Tools like Scaffold Hunter can generate scaffold trees that visualize the relationships between parent and child molecular frameworks. nih.gov This helps in identifying privileged scaffolds—core structures that appear frequently in active molecules—and provides insights for designing new derivatives. By analyzing databases for scaffolds related to this compound, researchers can uncover new avenues for developing compounds with tailored biological or material properties.
Development of Novel Catalytic Systems for Imidazole Functionalization
The synthesis and functionalization of the imidazole core are central to creating derivatives of this compound. While palladium (Pd) catalysis has been a mainstay in this field, recent research has focused on developing more sustainable and cost-effective catalytic systems using other transition metals, as well as organocatalytic and biocatalytic approaches. nih.govbeilstein-journals.orgacs.org
The development of catalytic systems based on more abundant and less expensive first-row transition metals is a significant area of research.
Nickel (Ni) Catalysis: Nickel-based catalysts have emerged as powerful tools for the C-H functionalization of imidazoles. researchgate.net For instance, nickel catalysts can facilitate the direct C-H arylation and alkenylation of the imidazole ring, particularly at the C2 position. nih.govelsevierpure.comrsc.org Systems employing Ni(OTf)₂ with phosphine (B1218219) ligands like dcype (1,2-bis(dicyclohexylphosphino)ethane) have been shown to effectively couple imidazoles with phenol (B47542) derivatives. nih.govrsc.org The use of a tertiary alcohol as a solvent has been identified as a key factor for the success of these couplings. nih.govrsc.orgresearchgate.net This methodology provides a direct route to introduce aryl or alkenyl groups onto the imidazole core, which would be applicable for creating analogues of this compound.
Iron (Fe) Catalysis: Iron is a highly abundant, inexpensive, and environmentally benign metal, making it an attractive candidate for catalysis. chemscene.com Iron-catalyzed cross-coupling reactions have been developed for C-N bond formation and have been applied to the synthesis of complex molecules. researchgate.netacs.org For example, iron salts like Fe(acac)₃ can catalyze the cross-coupling of imidoyl chlorides with Grignard reagents, a reaction that forms the basis of certain heterocyclic syntheses. nih.gov While direct C-H functionalization of imidazoles using iron is less developed than with nickel, its potential in related cross-coupling reactions suggests it is a promising area for future development. researchgate.net
Cobalt (Co) Catalysis: Cobalt catalysts are also gaining traction for the synthesis of substituted imidazoles. thieme-connect.com Cobalt-catalyzed multicomponent reactions, for instance, can assemble highly substituted imidazole cores from simpler starting materials like enaminones and oxadiazolones. thieme-connect.com Other approaches have utilized cobalt oxide (Co₃O₄) nanoparticles as a reusable catalyst for the one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles under ultrasonic irradiation. nih.goveurekaselect.com Cobalt complexes have also been explored for their catalytic activity in C-H activation. rsc.orgmdpi.com
Table 2: Selected Non-Palladium Catalytic Systems for Imidazole Functionalization
| Metal | Catalyst System Example | Reaction Type | Potential Application |
|---|---|---|---|
| Nickel (Ni) | Ni(OTf)₂ / dcype in t-amyl alcohol | C-H Arylation/Alkenylation nih.govrsc.org | Direct functionalization of the imidazole C2 or C4/C5 positions. |
| Iron (Fe) | Fe(acac)₃ | Cross-coupling of imidoyl chlorides nih.gov | Synthesis of substituted ketenimines as precursors to imidazoles. |
| Cobalt (Co) | CoCp*(MeCN)₃(SbF₆)₂ | Multicomponent Synthesis thieme-connect.com | Assembly of the imidazole core with diverse substituents. |
| Cobalt (Co) | Co₃O₄ Nanoparticles | One-pot Multicomponent Synthesis nih.goveurekaselect.com | Efficient, reusable catalytic system for substituted imidazole synthesis. |
Moving away from metal-based systems entirely, organocatalysis and biocatalysis offer greener and often highly selective alternatives for chemical synthesis.
Organocatalysis: Organocatalysis utilizes small organic molecules to accelerate chemical reactions. mdpi.com For imidazole synthesis, various organocatalytic strategies have been reported. Thiazolium salts have been used to catalyze the addition of aldehydes to acyl imines, generating α-ketoamides that can then cyclize to form substituted imidazoles in a one-pot sequence. acs.orgfigshare.com Other methods employ simple organic acids or amino acids, such as pivalic acid or glutamic acid, to promote the multicomponent synthesis of tetrasubstituted imidazoles. tandfonline.comresearchgate.net Even common substances like ascorbic acid (Vitamin C) have been shown to effectively catalyze imidazole synthesis under solvent-free conditions. tandfonline.com Chiral bicyclic imidazoles have also been developed as potent organocatalysts for various asymmetric transformations. acs.org
Biocatalysis: The use of enzymes (biocatalysis) for chemical synthesis is a rapidly growing field, prized for its high selectivity and environmentally friendly reaction conditions. While the direct biocatalytic synthesis of 2-aminoimidazoles is not yet widely established, related applications demonstrate its potential. For example, lipases have been successfully used to catalyze the aza-Michael addition of benzimidazoles to α,β-unsaturated compounds in continuous-flow microreactors. mdpi.com This demonstrates the ability of enzymes to facilitate C-N bond formation on an imidazole-related scaffold. The application of enzymes like deaminases or other engineered biocatalysts could represent a future direction for the enantioselective synthesis of complex imidazole derivatives. nih.gov
Future Directions and Emerging Research Avenues for 1 2 Methoxyethyl 1h Imidazol 2 Amine Research
Exploration of Underexplored Reaction Pathways and Transformations
While classical methods for constructing 2-aminoimidazoles, such as condensations of α-haloketones, are well-established, significant opportunities lie in exploring less conventional reaction pathways. nih.gov A key area for future work is the expansion of metal-catalyzed reactions beyond known systems. For instance, palladium-catalyzed carboamination reactions have successfully been used to construct 2-aminoimidazole products from N-propargyl guanidines, a method that uniquely forms both a C-N and a C-C bond in the annulation step. nih.govnih.gov Future research could focus on adapting this methodology for substrates relevant to 1-(2-methoxyethyl)-1H-imidazol-2-amine, potentially enabling late-stage diversification of complex molecules. nih.gov
Further exploration could involve ring transformation reactions, where other heterocyclic systems are converted into the 2-aminoimidazole core. researchgate.net The recyclization of aminooxazoles, for example, presents a viable but relatively underutilized route that could be adapted for specific substitution patterns. researchgate.net Additionally, multi-component reactions (MCRs), which allow the formation of complex products from three or more starting materials in a single step, offer a highly efficient approach. durham.ac.uk Investigating novel MCRs that incorporate the methoxyethyl side chain from the outset could streamline synthesis and provide rapid access to diverse libraries of related compounds.
Integration with Advanced In Situ Spectroscopic Characterization Techniques
A deeper understanding of reaction mechanisms is critical for optimizing existing synthetic methods and discovering new ones. The integration of advanced in situ spectroscopic techniques offers a powerful approach to probe reaction intermediates and transition states in real-time. Techniques like in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products throughout a reaction, providing valuable kinetic data. acs.org
For the synthesis of this compound and its derivatives, applying such techniques could elucidate the intricate steps of cyclization and substituent effects. For instance, in situ plasma emission spectroscopy has been used to identify reactive intermediates in decomposition pathways of imidazole-based ionic liquids. acs.org Similarly, 1H-NMR and UV-Vis absorption spectroscopy have been employed to determine the formation pathways of simple imidazoles from glyoxal (B1671930) and ammonium (B1175870) salts, revealing kinetic competition between different reaction pathways. rsc.org Applying these methods to the specific synthetic routes for this compound could reveal transient species and mechanistic details that are inaccessible through conventional offline analysis.
| Spectroscopic Technique | Potential Application in Imidazole (B134444) Synthesis | Key Insights Gained |
| In Situ FTIR/Raman | Real-time monitoring of condensation and cyclization reactions. | Kinetic profiles, detection of transient intermediates, catalyst behavior. |
| In Situ NMR | Tracking the formation of intermediates and byproducts. | Structural elucidation of intermediates, reaction pathway determination. rsc.org |
| UV-Vis Spectroscopy | Observing the formation of chromophoric imidazole systems. | Reaction kinetics, yield determination. rsc.org |
| X-ray Photoelectron Spectroscopy (XPS) | Analyzing catalyst surfaces and oxidation states during catalysis. | Mechanistic details of heterogeneous catalytic reactions. rsc.org |
Synergistic Computational-Experimental Approaches for Mechanistic Elucidation
The combination of computational chemistry with experimental studies provides a powerful synergy for unraveling complex reaction mechanisms. Density Functional Theory (DFT) calculations, for example, can be used to model reaction pathways, calculate activation energies, and predict the geometries of transition states and intermediates. researchgate.net These theoretical predictions can then guide experimental work, helping to validate proposed mechanisms and rationalize observed outcomes.
For the 2-aminoimidazole scaffold, computational studies can predict molecular properties and reactive sites, as demonstrated in studies of other imidazole derivatives. researchgate.net Future research on this compound should employ DFT to investigate the mechanisms of its formation and subsequent reactions. For example, modeling the Pd-catalyzed carboamination could clarify the role of the ligand and the substrate in the catalytic cycle. nih.gov Similarly, computational analysis of potential side reactions or the stability of intermediates identified by in situ spectroscopy would provide a comprehensive mechanistic picture. This integrated approach has been successfully used to study properties like density and viscosity for other N-functionalized imidazoles, where computational predictions from models like COSMOtherm were compared with experimental data. researchgate.net
Potential for Derivatization into Complex Heterocyclic Architectures
The 2-aminoimidazole nucleus is a versatile building block for the synthesis of more complex heterocyclic systems. researchgate.net The primary amino group and the imidazole ring of this compound offer multiple reactive sites for further functionalization. Future work should focus on leveraging this reactivity to construct novel, fused-ring systems and other complex architectures.
Palladium-catalyzed cross-coupling reactions, which facilitate C-C bond formation, are a powerful tool for late-stage derivatization, allowing for the attachment of various aryl groups to the imidazole core. nih.gov Another promising avenue is the development of anionic N-heterocyclic carbene precursors from related imidazole structures, which can be complexed to transition metals and subsequently functionalized. rsc.org This opens the door to creating novel organometallic complexes and catalysts. The synthesis of pyrrole-2-aminoimidazole (P-2-AI) alkaloids, a large family of marine natural products, highlights the potential for elaborating the 2-aminoimidazole core into intricate and biologically relevant structures. researchgate.net
Design of Next-Generation Synthetic Strategies for Diversely Substituted Aminoimidazoles
Future synthetic strategies will increasingly emphasize efficiency, sustainability, and diversification. For this compound and its analogs, this involves moving beyond traditional methods towards more innovative and "green" approaches. The use of deep eutectic solvents (DESs) as recyclable and non-toxic reaction media has already been shown to be effective for 2-aminoimidazole synthesis, significantly reducing reaction times compared to volatile organic solvents. mdpi.com
Developing novel catalysts is another key area. This includes heterogeneous catalysts, such as magnetic nanoparticles, which can be easily recovered and reused, improving the sustainability of the process. rsc.org Furthermore, microwave-assisted synthesis can dramatically accelerate reaction rates and improve yields for imidazole derivatives. researchgate.net A forward-looking strategy would be to combine these approaches—for example, developing a multi-component, microwave-assisted reaction in a deep eutectic solvent using a recyclable catalyst. Such next-generation methods would not only make the synthesis of this compound more efficient and environmentally friendly but also facilitate the rapid generation of a diverse library of substituted 2-aminoimidazoles for various applications. nih.gov
| Synthetic Strategy | Key Advantages | Relevance to 2-Aminoimidazoles |
| Deep Eutectic Solvents (DESs) | Green, recyclable, can enhance reaction rates. | Proven effective for clean, high-yield synthesis of 2-aminoimidazoles. mdpi.com |
| Heterogeneous Catalysis | Catalyst is easily separated and reused. | Magnetic nanoparticle catalysts used for substituted imidazole synthesis. rsc.org |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often higher yields. | Valuable alternative to conventional heating for preparing imidazole derivatives. researchgate.net |
| Multi-Component Reactions (MCRs) | High atom economy, operational simplicity, product diversity. | Efficient assembly of complex thioimidazoles from biorenewable starting materials. durham.ac.uk |
| Palladium-Catalyzed Carboamination | Forms C-C and C-N bonds in one step, allows late-stage derivatization. | Enables rapid construction of diverse 2-aminoimidazoles from a common intermediate. nih.govnih.gov |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-Methoxyethyl)-1H-imidazol-2-amine, and how do reaction conditions influence yield and purity?
- Methodology : A practical three-step synthesis involving cyclization, hydrolysis, and methylation has been optimized for related imidazole derivatives. For example, 1-methyl-4-phenyl-1H-imidazol-2-amine was synthesized in 27.4% total yield via this route. Key considerations include solvent selection (e.g., ethanol for reflux), reaction monitoring via TLC, and crystallization conditions to isolate intermediates .
- Data : Scale-up experiments revealed challenges in maintaining yield due to side reactions (e.g., formation of 2,6-diphenyl-1H-imidazo[1,2-a]imidazole as a byproduct), emphasizing the need for precise stoichiometry and temperature control .
Q. How can spectroscopic and chromatographic methods be used to characterize this compound?
- Methodology :
- Mass Spectrometry (MS) : Fragmentation patterns (e.g., m/z 252 for [M–H–EtOH]⁻) help confirm molecular structure and substituent positions .
- NMR : ¹H and ¹³C NMR are critical for resolving regiochemical ambiguities, such as distinguishing between tautomeric forms or verifying methoxyethyl group attachment .
- IR Spectroscopy : While IR data for the exact compound is limited, NIST-standardized protocols recommend comparing experimental peaks (e.g., N-H stretches ~3400 cm⁻¹) to reference spectra of analogous imidazol-2-amines .
Q. What factors influence the stability of this compound in aqueous and soil matrices?
- Methodology : Batch equilibration studies using the Freundlich equation (log Kf = 1.2–2.1) quantify sorption-desorption behavior in soils. Parameters like organic carbon content (OC > 2%) and pH (5–7) significantly enhance retention, reducing metabolite mobility .
- Data : Degradation half-lives vary with soil type; for example, tropical soils with high clay content show slower hydrolysis compared to sandy soils .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxyethyl vs. methyl groups) affect the reactivity and environmental persistence of imidazol-2-amine derivatives?
- Methodology :
- Computational Modeling : Density-functional theory (DFT) with exact-exchange terms (e.g., B3LYP) predicts electronic effects of substituents on hydrolysis rates and redox potentials .
- Experimental Validation : Comparative sorption studies show that methoxyethyl groups increase hydrophilicity (log Kow = 0.8 vs. 1.5 for methyl analogues), enhancing leaching potential in loam soils .
Q. What analytical challenges arise in detecting this compound in complex matrices, and how can they be mitigated?
- Methodology :
- HPLC-MS/MS : Use hydrophilic interaction liquid chromatography (HILIC) to improve retention of polar metabolites. Optimize ionization parameters (e.g., ESI+ at 3.5 kV) to enhance sensitivity for m/z 170–200 fragments .
- Sample Preparation : Solid-phase extraction (SPE) with mixed-mode cartridges (e.g., Oasis MCX) reduces matrix interference in soil extracts .
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound derivatives?
- Methodology : Single-crystal X-ray diffraction confirms bond angles (e.g., C-N-C ~109.5°) and hydrogen-bonding networks. For example, 1H-benzo[d]imidazol-2-amine derivatives form N–H⋯N interactions stabilizing planar geometries .
- Data : Refinement protocols require restraining hydrogen positions (d(N–H) = 0.90 Å) to resolve disorder in imidazole rings .
Q. What are the mechanistic insights into the pseudo-Michael reactions involving imidazol-2-amine derivatives?
- Methodology : Kinetic studies of reactions with ethyl ethoxymethylenecyanoacetate reveal a two-step mechanism: (1) nucleophilic attack by the amine group, followed by (2) cyclization to form imidazo[1,2-a]pyrimidine derivatives. Rate-determining steps are solvent-dependent (e.g., ethanol accelerates cyclization) .
- Data : Isolated intermediates (e.g., ethyl 2-cyano-3-[[1-(4-methylphenyl)-4,5-dihydro-1H-imidazol-2-yl]amino]prop-2-enoate) validate proposed pathways via MS and NMR .
Data Contradictions and Resolution
Q. Why do sorption coefficients (Kf) for this compound vary across studies, and how should researchers address this variability?
- Analysis : Discrepancies arise from soil heterogeneity (e.g., OC content, clay mineralogy) and methodological differences (e.g., equilibration time, soil:water ratios). A meta-analysis of Freundlich parameters (n = 0.7–1.1) recommends normalizing data to soil organic carbon for cross-study comparisons .
- Resolution : Standardized OECD Guidelines for batch testing (e.g., 24-h equilibration, 1:10 soil:solution ratio) improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
